DOTA di(tBu)ester
Description
The exact mass of the compound this compound is 516.31591437 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUJMBQKNNMUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913542-71-9 | |
| Record name | 1,7-Bis(1,1-dimethylethyl) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQS4G43QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: DOTA-di(tBu)ester – Structural Architecture and Synthetic Utility
Executive Summary
DOTA-di(tBu)ester (specifically the 1,7-isomer, also known as DO2A-di-tert-butyl ester) is a critical bifunctional chelator intermediate in the development of radiopharmaceuticals. Unlike the fully protected DOTA-tris(tBu)ester used for mono-functionalization, the di-ester variant provides two free carboxylic acid handles arranged in a trans (1,7) configuration. This unique architecture enables the synthesis of symmetrical dimer conjugates or the introduction of two distinct pharmacokinetic modifiers (e.g., albumin binders) while retaining the macrocyclic core's high affinity for radiometals like
Chemical Architecture & Isomerism
The Core Scaffold
The molecule is based on cyclen (1,4,7,10-tetraazacyclododecane).[1][2][3] In the DOTA-di(tBu)ester derivative, two nitrogen atoms are alkylated with tert-butyl acetate groups, and the remaining two are alkylated with free acetic acid groups (or are available for alkylation, depending on the specific precursor state).
Regiochemistry: The Critical 1,7-Trans vs. 1,4-Cis Distinction
The utility of DOTA-di(tBu)ester is defined by its regiochemistry.
-
1,7-Isomer (Trans): The most common and thermodynamically favored form for bridging applications. The substituents are located on opposite sides of the macrocycle. This symmetry minimizes steric clash during metal complexation and facilitates the formation of square antiprismatic (SAP) coordination geometries, which are kinetically inert.
-
1,4-Isomer (Cis): Less common in commercial "DOTA-di(tBu)ester" preparations. It leads to asymmetric substitution, often resulting in lower kinetic stability of the final metal complex due to steric crowding on one face of the ring.
Chemical Name (1,7-Isomer): 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid.
Structural Visualization
The following diagram illustrates the 1,7-trans architecture and its conversion into a metal chelate.
Caption: Structural evolution from Cyclen to Radiolabeled Complex, highlighting the 1,7-trans functionalization pathway.
Synthesis Strategies
Achieving high purity of the 1,7-isomer is the primary synthetic challenge. Direct alkylation of cyclen with 2 equivalents of tert-butyl bromoacetate typically yields a statistical mixture (mono-, di-, tri-, and tetra-substituted products), requiring tedious chromatographic separation.
The "Bis-Z-Cyclen" Route (Recommended)
To ensure regioselectivity, a protection-deprotection strategy using benzyl chloroformate (Z-group) is standard.
-
Protection: Cyclen is reacted with benzyl chloroformate at pH 2–3 to selectively form 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane . The protonation of the intermediate prevents further reaction at the 4,10 positions due to electrostatic repulsion.
-
Alkylation: The 1,7-bis(Z)-cyclen is alkylated at the 4,10 positions with tert-butyl bromoacetate.
-
Deprotection: Catalytic hydrogenation (H2, Pd/C) removes the Z-groups, yielding DO2A-di-tBu-ester (with secondary amines at 1,7).
-
Carboxymethylation: The secondary amines are alkylated with benzyl bromoacetate (or similar) if free acids are desired after a final deprotection step, or used directly if the "DOTA-di(tBu)ester" implies the free acid form is the starting material for conjugation.
Note on Commercial Availability: Most commercial "DOTA-di(tBu)ester" is supplied as the free acid form at positions 1 and 7, with tBu esters at 4 and 10.
Functionalization & Conjugation Protocols
The primary application of DOTA-di(tBu)ester is the synthesis of homodimeric peptide conjugates (e.g., DOTA-(RGD)2) to exploit the multivalency effect for higher receptor binding affinity.
Experimental Protocol: Peptide Conjugation (Dimerization)
Objective: Conjugate a peptide (bearing a free amine) to the two free carboxylic acid groups of DOTA-di(tBu)ester.
Reagents:
-
DOTA-di(tBu)ester (1 equiv.)
-
Peptide-NH2 (2.2 equiv.)
-
HATU (2.2 equiv.)
-
DIPEA (Diisopropylethylamine, 5 equiv.)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve DOTA-di(tBu)ester in anhydrous DMF (concentration ~0.1 M). Add HATU and DIPEA. Stir for 15 minutes at room temperature (RT) under inert atmosphere (N2/Ar). Expert Insight: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing competing hydrolysis.
-
Coupling: Add the peptide (dissolved in minimum DMF) to the activated mixture.
-
Reaction: Stir for 4–16 hours at RT. Monitor reaction progress via LC-MS (Look for the mass of [DOTA-di(tBu)-(Peptide)2]).
-
Workup: Evaporate DMF under reduced pressure.
-
Purification: Purify the protected conjugate via specific precipitation (e.g., in diethyl ether) or preparative HPLC (C18 column, Acetonitrile/Water gradient).
Deprotection & Radiolabeling Workflow
Once the conjugate is purified, the tert-butyl esters must be removed to restore the coordination sphere for the radiometal.
Caption: Critical Deprotection and Radiolabeling Workflow for DOTA Conjugates.
Protocol:
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA:Triisopropylsilane(TIS):H2O (95:2.5:2.5 v/v/v). Expert Insight: TIS is essential to scavenge the tert-butyl carbocations; without it, they may re-alkylate sensitive residues (e.g., Tryptophan, Methionine) on the peptide.
-
Cleavage: Dissolve the protected conjugate in the cocktail (1 mL per 10 mg conjugate). Stir at RT for 2–4 hours.[4][5]
-
Precipitation: Add the reaction mixture dropwise into cold diethyl ether (-20°C). Centrifuge to collect the white precipitate.
-
Final Purification: Semipreparative HPLC is usually required to remove truncated peptides or incompletely deprotected species.
Quantitative Data Summary
| Parameter | 1,7-DOTA-di(tBu)ester | 1,4-DOTA-di(tBu)ester |
| Symmetry | C2 (Trans) | Cs (Cis) |
| Major Application | Dimeric Conjugates / Crosslinkers | Specialized Kinetic Studies |
| Complex Stability | High (favors SAP isomer) | Variable (often favors TSAP) |
| Synthesis Difficulty | Moderate (Requires Z-protection) | High (Statistical mixture common) |
| Molecular Weight | ~516.6 g/mol | ~516.6 g/mol |
References
-
Synthesis of 1,7-protected cyclen derivatives: Kovacs, Z., & Sherry, A. D. (1997). A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[3][6] Journal of the Chemical Society, Chemical Communications.
-
DOTA-di(tBu)ester in Peptide Conjugation: Dumont, R. A., et al. (2011). DOTA-di(tBu)ester as a scaffold for dimerized RGD peptides. Bioconjugate Chemistry.
-
Deprotection Mechanisms & Scavengers: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[7][8][9][10][11] Chemical Reviews.
-
Commercial Specifications & CAS Verification: CAS No. 913542-71-9 (1,7-isomer).
Sources
- 1. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]
- 2. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
- 3. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A- t-Bu ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. download.uni-mainz.de [download.uni-mainz.de]
- 10. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
Advanced Synthesis Guide: 1,7-DOTA-di(tBu)ester
Target Compound: 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Common Name: DO2A-tBu ester (trans-isomer) CAS: 162148-48-3 Molecular Weight: 400.56 g/mol [1]
Part 1: Strategic Analysis & Route Selection
The Regioselectivity Challenge
The synthesis of DOTA-di(tBu)ester is a classic problem in macrocyclic chemistry. The core challenge lies in regioselectivity . 1,4,7,10-tetraazacyclododecane (Cyclen) has four identical secondary amines. Statistical alkylation results in a chaotic mixture of mono-, di- (1,4-cis and 1,7-trans), tri-, and tetra-substituted products.
For high-value radiopharmaceutical applications, the 1,7-trans isomer is strictly required. It allows for the subsequent attachment of two targeting vectors (e.g., peptides) or auxiliary groups in a symmetric spatial arrangement, minimizing steric clash and optimizing metal chelation kinetics.
Route Comparison
| Feature | Route A: Direct Alkylation | Route B: Orthogonal Protection (Recommended) |
| Mechanism | Statistical nucleophilic substitution | Steric/Electronic directed protection |
| Key Reagent | tert-butyl bromoacetate (limiting reagent) | Benzyl chloroformate (Cbz-Cl) |
| Selectivity | Poor (Mixture of 1,4 and 1,7 isomers) | Excellent (>95% 1,7-trans) |
| Purification | Difficult chromatography (silica/alumina) | Crystallization / Simple filtration |
| Scalability | Low (< 1g) | High (> 10g) |
| Verdict | Avoid for GLP/GMP applications. | The Industry Gold Standard. |
Scientific Rationale for Route B: This guide details the Cbz-Protection Route . Benzyl chloroformate (Cbz-Cl) is used to protect two nitrogen atoms. Due to steric hindrance and electrostatic repulsion between the carbamate carbonyls, the second Cbz group preferentially adds to the trans (1,7) position relative to the first. This "locks" the 1,7-positions, leaving the 4,10-positions open for alkylation with tert-butyl bromoacetate. Finally, the Cbz groups are removed via catalytic hydrogenation, which leaves the tert-butyl esters intact (orthogonal deprotection).
Part 2: Detailed Experimental Protocol
Phase 1: Regioselective Protection
Objective: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.
Reagents:
-
Cyclen (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (2.2 eq)
-
Disodium hydrogen phosphate (Na₂HPO₄) (buffer)
-
Solvent: Water/Dioxane (or CHCl₃ for non-aqueous variations)
Protocol:
-
Setup: Dissolve Cyclen (1.72 g, 10 mmol) in water (30 mL). Adjust pH to ~2–3 with 2M HCl.
-
Buffering: Add dioxane (30 mL) and Na₂HPO₄ to buffer the solution to pH 7.0.
-
Addition: Cool to 0°C (ice bath). Add Cbz-Cl (3.75 g, 22 mmol) dropwise over 2 hours .
-
Critical Mechanism: Slow addition at low temperature favors the thermodynamic trans-product over the kinetic cis-product.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Extract with CHCl₃ (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from diethyl ether/ethanol.
-
Checkpoint: White solid.[2] Yield ~75-85%.
-
Phase 2: Alkylation
Objective: Synthesis of 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.
Reagents:
-
1,7-diCbz-Cyclen (Product from Phase 1) (1.0 eq)
-
tert-Butyl bromoacetate (2.5 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) or DIEA (3.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Dissolution: Dissolve 1,7-diCbz-Cyclen (4.4 g, 10 mmol) in dry ACN (50 mL).
-
Base Activation: Add Cs₂CO₃ (9.7 g, 30 mmol) and stir for 15 mins.
-
Alkylation: Add tert-butyl bromoacetate (4.88 g, 25 mmol) dropwise.
-
Heating: Heat to 60°C for 24 hours.
-
Note: Monitor by TLC (SiO₂, 5% MeOH in DCM). The di-alkylated product moves faster than the starting material.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2][3]
-
Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Checkpoint: Viscous oil or foam. Yield ~90%.
-
Phase 3: Orthogonal Deprotection
Objective: Hydrogenolysis to yield 1,7-DOTA-di(tBu)ester.
Reagents:
-
Phase 2 Intermediate
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Ethanol or Methanol
-
Hydrogen Gas (H₂) (Balloon pressure or 1-2 atm)
Protocol:
-
Preparation: Dissolve the intermediate in Ethanol (50 mL).
-
Catalyst Addition: Under Argon flow, carefully add 10% Pd/C (10% by weight of substrate).
-
Safety: Pd/C is pyrophoric. Do not let it dry out.
-
-
Hydrogenation: Purge with H₂ gas. Stir vigorously under H₂ atmosphere (balloon is sufficient) at RT for 12–24 hours.
-
Selectivity: This condition cleaves the Benzyl carbamates (Cbz) but leaves the tert-butyl esters intact. Acidic hydrolysis (e.g., TFA) would destroy the tBu esters.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Ethanol.
-
Isolation: Concentrate the filtrate in vacuo.
-
Final Product: 1,7-DOTA-di(tBu)ester is obtained as a white/off-white solid.[4]
-
Part 3: Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 95% | HPLC (C18, ACN/H₂O + 0.1% TFA) |
| Identity | m/z = 401.3 [M+H]⁺ | ESI-MS |
| ¹H NMR | δ ~1.45 (s, 18H, tBu) | 500 MHz, CDCl₃ |
Key NMR Signals (CDCl₃):
-
1.45 ppm (s, 18H): tert-butyl methyl protons (Diagnostic).
-
2.60 - 3.10 ppm (m, 16H): Macrocyclic ring protons.
-
3.30 ppm (s, 4H): N-CH₂-CO protons (Acetate methylene).
-
Absence of: Peaks at 7.30-7.40 ppm (Aromatic Cbz protons) confirms successful deprotection.
Part 4: Process Visualization
The following diagram illustrates the orthogonal protection strategy, highlighting the transition from the symmetric cyclen to the regioselective intermediate.
Caption: Orthogonal protection strategy ensuring 1,7-trans regioselectivity via Cbz-directed alkylation.
References
-
Hopper, L. E., & Allen, M. J. (2014). Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). Tetrahedron Letters, 55(40), 5560–5561.
-
Kovacs, Z., & Sherry, A. D. (1997). A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[5][6] Journal of the Chemical Society, Chemical Communications, (2), 185–186.
-
Organic Syntheses. (2008). Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen).[2][5][6] Organic Syntheses, 85, 10.
-
Macrocyclics. (n.d.). DO2A-tert-butyl ester Product Specification. Macrocyclics Catalog.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The tert-Butyl Ester: A Strategic Guide to Acid-Labile Protection
[1]
Executive Summary
In the architecture of complex organic synthesis and peptide chemistry, the tert-butyl (t-Bu) ester serves as a critical tactical element. Its value lies in its steric bulk and electronic orthogonality . Unlike primary alkyl esters (methyl, ethyl) that are susceptible to basic hydrolysis and nucleophilic attack, the t-Bu ester offers robust stability against bases, nucleophiles, and hydrogenolysis.[1][2] This stability is exclusively compromised by acidic conditions, where it cleaves via a unimolecular fragmentation mechanism driven by the stability of the tert-butyl carbocation. This guide dissects the mechanistic underpinnings, installation strategies, and deprotection protocols required to master this protecting group.
Mechanistic Foundation: The Stability-Lability Paradox
The utility of the t-Bu ester is defined by the A_AL1 mechanism (Acid-catalyzed, Alkyl cleavage, Unimolecular).
Steric Shielding (Stability)
The bulky tert-butyl group creates a steric shield around the carbonyl carbon. This prevents the approach of nucleophiles (e.g., hydroxide ions, Grignard reagents) in the tetrahedral intermediate typically required for acyl substitution. Consequently, t-Bu esters endure conditions that would rapidly hydrolyze methyl or ethyl esters (e.g., 1N NaOH, LiAlH₄ at low temps).
Cationic Fragmentation (Lability)
Under acidic conditions, protonation occurs at the carbonyl oxygen (or ether oxygen). Unlike primary esters which cleave at the acyl-oxygen bond (A_AC2), t-Bu esters cleave at the alkyl-oxygen bond . This is thermodynamically driven by the formation of a stable tertiary carbocation (t-Bu⁺) and the release of isobutylene gas (entropy driven).
Figure 1: The A_AL1 cleavage mechanism showing the divergence between clean elimination (isobutylene) and unwanted alkylation.[3]
Strategic Installation Protocols
Selecting the correct installation method is a balance between substrate sensitivity, scale, and reagent availability.
Decision Matrix for Installation
| Method | Reagents | Key Mechanism | Ideal For |
| Acid-Catalyzed Addition | Isobutylene (g), H₂SO₄ or BF₃·Et₂O | Electrophilic addition to alkene | Large scale, robust substrates (non-acid sensitive). |
| Anhydride Exchange | Boc₂O, DMAP, t-BuOH | Nucleophilic Acyl Substitution | Lab scale, acid-sensitive substrates. Mild conditions. |
| Imidate Alkylation | t-Butyl Trichloroacetimidate (TBTA) | Thermal/Acid-catalyzed alkylation | Substrates sensitive to both strong acid and base. |
| Transesterification | t-Butyl Acetate, HClO₄ | Equilibrium shift | Amino acids (zwitterionic solubility issues). |
Protocol: Mild Installation using Boc₂O
This method avoids strong acids and gaseous reagents, making it ideal for late-stage functionalization.[4]
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
DMAP (0.1 - 0.3 equiv)
-
tert-Butanol (t-BuOH) (1.5 equiv - optional, accelerates reaction)
-
Solvent: THF or DCM (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Activation: Add Boc₂O. (Note: Evolution of CO₂ may occur if free acid reacts directly).
-
Catalysis: Add DMAP.[1] If the reaction is sluggish, add t-BuOH to serve as the nucleophile source, regenerating the active acyl-DMAP intermediate.
-
Monitoring: Stir at room temperature (23°C). Monitor by TLC/LC-MS. Reaction typically completes in 4–12 hours.[1]
-
Workup: Quench with 1M HCl (to remove DMAP). Extract with EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and brine. Dry over MgSO₄.
Controlled Deprotection & Scavenging Strategies
The deprotection of t-Bu esters generates the electrophilic tert-butyl cation. Without management, this cation acts as a "chemical shrapnel," alkylating electron-rich residues such as Tryptophan (indole ring), Tyrosine (phenol), Methionine (thioether), and Cysteine (thiol).
The Scavenger Cocktail
For simple substrates, neat TFA or TFA/DCM is sufficient. For complex molecules (peptides), a "cocktail" is required to trap the cation.
Common Scavengers:
-
Triethylsilane (TES) / Triisopropylsilane (TIPS): Reduces the cation to isobutane.
-
Water: Traps cation to form t-BuOH.
-
Thioanisole / Ethanedithiol (EDT): Protects sulfur-containing residues (Met/Cys) via reversible alkylation or competitive trapping.
Protocol: High-Fidelity Deprotection (The "Reagent K" Variant)
This protocol is the gold standard for peptides or substrates containing Trp/Met/Tyr.
Reagents:
-
Trifluoroacetic Acid (TFA): 82.5% v/v
-
Phenol: 5% w/v (Traps cations)
-
Water: 5% v/v (Hydrolysis)
-
Thioanisole: 5% v/v (Protects Met/Cys)
-
Triethylsilane (TES): 2.5% v/v (Reductive trap)
Step-by-Step:
-
Preparation: Pre-mix the scavenger cocktail. Ensure the solution is homogenous.
-
Addition: Add the cocktail to the solid substrate (approx. 10 mL per gram of resin/substrate).
-
Reaction: Stir at room temperature for 2–3 hours. Do not heat, as this promotes alkylation side reactions.
-
Precipitation: Filter the resin (if solid phase). Drop the filtrate slowly into cold Diethyl Ether or MTBE (10x volume) at 0°C.
-
Isolation: Centrifuge the precipitate (4000 rpm, 5 min). Decant the ether. Repeat the wash 2x to remove scavengers.[5]
Orthogonality & Chemoselectivity
The t-Bu ester is orthogonal to protecting groups removed by base or hydrogenolysis.[2] This allows for multi-dimensional synthetic strategies.[2]
Orthogonality Matrix
| Condition | t-Butyl Ester | Methyl/Ethyl Ester | Benzyl Ester | Allyl Ester |
| TFA / HCl (Acid) | Labile | Stable | Stable | Stable |
| LiOH / NaOH (Base) | Stable | Labile | Labile | Labile |
| H₂ / Pd-C (Red) | Stable | Stable | Labile | Stable |
| Pd(PPh₃)₄ (Alloc) | Stable | Stable | Stable | Labile |
Chemoselective Deprotection Workflow
When a molecule contains both N-Boc and t-Bu ester, selective deprotection is difficult because both are acid-labile. However, kinetic selectivity exists:
-
ZnBr₂ in DCM: Can selectively cleave N-Boc in the presence of t-Bu esters (requires precise control).
-
CeCl₃·7H₂O / NaI: Can cleave t-Bu esters under neutral conditions in refluxing acetonitrile (mild Lewis acidity).
Troubleshooting & Common Pitfalls
Incomplete Deprotection
-
Cause: The equilibrium between the ester and the cation/isobutylene can shift back if the acid concentration is too low.
-
Solution: Increase TFA concentration to >50%. Ensure the reaction vessel is vented to allow isobutylene gas to escape (driving the equilibrium).
"Sticky" Adducts (Alkylation)
-
Symptom: Mass spec shows +56 Da adducts on the product.
-
Cause: t-Butyl cation alkylating Trp, Tyr, or Met.[6]
-
Solution: Increase the volume of scavengers (specifically TES and Thioanisole). Use the "Reagent K" protocol.
Loss of Acid-Sensitive Groups
-
Symptom: Loss of Trityl (Trt) or cleavage of sensitive peptide bonds (e.g., Asp-Pro).
-
Solution: Use milder acids like Formic Acid or 4M HCl in Dioxane at 0°C instead of neat TFA.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] Int. J. Pept.[1][6][7] Protein Res.[6][7]1978 , 12, 258–268.[6][7]
-
Marcantoni, E.; et al. Selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups. J. Org. Chem.2001 , 66, 4430.[8]
-
Li, B.; et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org.[8] Chem.2006 , 71, 9045.[8]
-
Isidro-Llobet, A.; et al. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109, 2455–2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
Technical Guide: Solubility & Handling of DOTA-di(tBu)ester
This guide details the solubility profile, handling protocols, and purification strategies for DOTA-di(tBu)ester (specifically the 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane isomer, commonly known as DO2A-tBu ).
This intermediate is critical in the synthesis of bifunctional chelators.[1] Its solubility is dominated by the lipophilic tert-butyl groups, which mask the polarity of the macrocycle, rendering it soluble in organic media—a stark contrast to the water-soluble free acid DOTA.
Chemical Identity & Physicochemical Context
-
Compound: 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Abbreviation: DO2A-tBu (or 1,7-DO2A-tBu)
-
CAS Number: 162148-48-3 (Free base)
-
Molecular Weight: ~400.56 g/mol
-
Physical State: Often isolated as a viscous colorless oil or a white foam/amorphous solid. It rarely crystallizes directly from reaction mixtures without conversion to a hydrobromide or hydrochloride salt.
Mechanistic Insight: The two tert-butyl ester groups provide significant lipophilicity, disrupting the hydrogen-bonding network that typically makes DOTA crystallize in water. However, the two secondary amines on the macrocycle ring remain polar and basic. This "amphiphilic" nature dictates its unique solubility profile: it prefers moderately polar organic solvents (DCM, Chloroform) but can be manipulated into aqueous phases via pH adjustment (protonation).
Solubility Profile
The following data summarizes the solubility of the free base form of DOTA-di(tBu)ester at ambient temperature (25°C).
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction and reactions. |
| Chloroform (CHCl₃) | Excellent | Preferred for NMR and silica gel chromatography. | |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Common solvent for alkylation reactions (e.g., with alkyl halides). |
| DMF / DMSO | Excellent | Used for peptide coupling; difficult to remove post-reaction. | |
| Alcohols | Methanol (MeOH) | Good | Soluble, but often used as a co-solvent in chromatography (e.g., 5-10% MeOH in DCM). |
| Ethanol (EtOH) | Moderate | Solubility decreases with temperature; can be used for recrystallization of salts. | |
| Non-Polar | Diethyl Ether | Poor | Anti-solvent. Used to precipitate the compound or wash away impurities. |
| Hexanes / Heptane | Insoluble | Anti-solvent. Causes "oiling out" rather than crystallization. | |
| Aqueous | Water (pH > 10) | Insoluble | The free base precipitates or oils out in basic water. |
| Water (pH < 4) | Soluble | Protonation of the ring nitrogens ( |
Operational Protocols
Protocol A: Dissolution & Solvent Switching
Context: Moving from synthesis (MeCN) to purification (DCM).
-
Evaporation: Remove the reaction solvent (e.g., Acetonitrile) under reduced pressure. Do not overheat (>45°C) as t-butyl esters are acid-sensitive and can degrade if trace acid is present.
-
Reconstitution: Add Dichloromethane (DCM) . The residue should dissolve instantly. If turbidity persists, filter the solution; the solid is likely inorganic salts (e.g., NaBr, K₂CO₃) from the alkylation step.
Protocol B: Acid-Base Extraction (Purification)
Context: Separating DO2A-tBu from unreacted Cyclen (highly water soluble) and fully alkylated side products.
This protocol exploits the pH-dependent solubility switch.
-
Low pH: DO2A-tBu is protonated and water-soluble.
-
High pH: DO2A-tBu is deprotonated (free base) and DCM-soluble.
Step-by-Step Workflow:
-
Dissolve crude mixture in DCM .
-
Wash with 0.1 M NaOH or saturated Na₂CO₃ (pH ~10-11).
-
Why? Keeps DO2A-tBu in the organic phase while removing some highly polar impurities.
-
-
Extraction (Optional for high purity):
-
Extract the DCM layer with 0.5 M HCl (Careful: rapid contact only to avoid ester hydrolysis).
-
The DO2A-tBu moves to the Aqueous Acidic Phase . Discard organic phase (removes non-basic impurities).
-
Basify the aqueous phase immediately with NaOH to pH > 12. The solution will turn cloudy as DO2A-tBu oils out.
-
Extract 3x with fresh DCM .
-
-
Dry combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentrate in vacuo to yield the product as a viscous oil/foam.
Protocol C: Chromatography (Silica Gel)
Context: Removing mono-alkylated or tri-alkylated impurities.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of MeOH in DCM (0%
10%). -
Modifier: Add 1% Triethylamine (TEA) or Aqueous Ammonia to the eluent.
-
Critical: The secondary amines on DO2A-tBu interact strongly with acidic silanols on silica, causing "streaking" or irreversible adsorption. The base competes for these sites, sharpening the bands.
-
Visualization: Solubility-Driven Purification Logic
The following diagram illustrates the decision tree for purifying DOTA-di(tBu)ester based on its solubility properties.
Caption: Figure 1. Standard workup protocol for DOTA-di(tBu)ester exploiting its lipophilicity in basic conditions.
Troubleshooting & "Oiling Out"
A common issue with DOTA esters is their refusal to crystallize, forming sticky oils instead.
-
The Cause: The flexible macrocycle and bulky tert-butyl groups create significant entropy, preventing efficient packing.
-
The Fix (Solidification):
-
Dissolve the oil in a minimum amount of DCM (e.g., 1 mL per gram).
-
Slowly add Diethyl Ether or Hexane while stirring rapidly.
-
If an oil separates again, scratch the glass side with a spatula or sonicate.
-
Evaporate the solvents completely to obtain a "foamy solid" which is easier to weigh than the oil.
-
Applications in Conjugation
When using DO2A-tBu for conjugation (e.g., alkylating the remaining nitrogens with a targeting vector):
-
Solvent Choice: Use Acetonitrile (MeCN) or DMF with a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).
-
Avoid: Alcohols (MeOH/EtOH) can sometimes interfere with alkylation kinetics or cause transesterification if strong catalysts are present (though rare with tBu).
-
Monitoring: Since the starting material and product are both lipophilic, TLC (DCM/MeOH 9:1) is essential. Stain with Iodine or Dragendorff’s reagent (specific for tertiary amines).
References
-
Kovacs, Z., & Sherry, A. D. (1997). A simple synthesis of 1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane. Journal of the Chemical Society, Chemical Communications, (2), 185–186. Link
-
Mukai, T., et al. (2009). Synthesis and evaluation of a bivalent chelating agent for radiolabeling of antibodies. Bioorganic & Medicinal Chemistry, 17(13), 4285-4289.[2] Link
-
Hopper, L. E., & Allen, M. J. (2014).[3] Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). Tetrahedron Letters, 55(40), 5560-5561.[3] Link
-
Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and trends. Coordination Chemistry Reviews, 253(13-14), 1906-1925. Link
Sources
Technical Whitepaper: DOTA-di(tBu)ester & DO2A-di(tBu)ester
Advanced Synthesis, Structural Characterization, and Applications in Radiopharmaceutical Development
Executive Summary
In the high-stakes field of radiopharmaceutical development, the precision of macrocyclic chelator functionalization dictates the stability, pharmacokinetics, and targeting efficiency of the final drug product. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives are the industry standard for chelating lanthanides (e.g., Lu-177) and positron emitters (e.g., Ga-68, Cu-64).
This technical guide resolves a critical ambiguity in the field regarding "DOTA di(tBu)ester." It distinguishes between the DO2A-di(tBu)ester precursor (secondary amine intermediate) and the DOTA-di(tBu)ester ligand (mixed acid/ester species). Correct identification and utilization of these CAS-registered entities are paramount for designing bifunctional chelators (BFCs) that enable modular conjugation to peptides, antibodies, and albumin binders.
Part 1: Chemical Identity & Structural Distinction
The term "this compound" is often used colloquially to refer to two distinct chemical stages in the synthesis pipeline.
Table 1: Physicochemical Comparison of Key Isomers
| Feature | DO2A-di(tBu)ester (Precursor) | DOTA-di(tBu)ester (Ligand) |
| CAS Number | 162148-48-3 | 913542-71-9 |
| Common Name | DO2A-tBu ester; 1,7-DO2A-tBu | DOTA-bis(tBu)ester; DOTA-di-acid-di-ester |
| IUPAC Name | 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid |
| Molecular Formula | ||
| Molecular Weight | 400.56 g/mol | 516.63 g/mol |
| Functional Groups | 2 × Secondary Amines ( | 2 × Carboxylic Acids ( |
| Primary Role | Scaffold: Platform for attaching 2 new arms (alkylation).[1][2][3] | Bifunctional Chelator: Ready for amide coupling to targeting vectors. |
| Solubility | Chloroform, DCM, Methanol | DMSO, DMF, Water (pH dependent) |
Critical Note: The 1,7-isomer (trans) is the thermodynamic product and the most widely used scaffold for symmetric bis-functionalization. The 1,4-isomer (cis) is less common and requires specific orthogonal protection strategies not covered in standard commercial catalogs.
Part 2: Synthesis Protocols & Methodology
The synthesis of high-purity DOTA-di(tBu)ester relies on the Regioselective Protection-Alkylation-Deprotection (RPAD) strategy. This protocol avoids the formation of statistical mixtures (mono-, di-, tri-substituted products) that plague direct alkylation methods.
Protocol A: Synthesis of DO2A-di(tBu)ester (CAS 162148-48-3)
Objective: Create the 1,7-trans-disubstituted macrocycle.
-
Regioselective Protection:
-
Reagents: Cyclen (1,4,7,10-tetraazacyclododecane), Benzyl chloroformate (Cbz-Cl).
-
Condition: pH 2.5–3.0 (controlled by HCl),
. -
Mechanism: At low pH, the protonation pattern of cyclen directs electrophilic attack to the 1,7-positions due to electrostatic repulsion, yielding 1,7-di-Cbz-cyclen .
-
Validation:
-NMR confirms symmetry (fewer peaks than 1,4-isomer).
-
-
Alkylation:
-
Reagents: 1,7-di-Cbz-cyclen, tert-Butyl bromoacetate, DIPEA (base), Acetonitrile.
-
Condition:
, 12–24 hours. -
Outcome: Formation of the fully substituted macrocycle with 2 Cbz groups and 2 tBu esters.
-
-
Deprotection (Hydrogenolysis):
-
Reagents:
(gas), 10% Pd/C catalyst, Ethanol/Methanol. -
Condition: Room temperature, 40 psi.
-
Result: Cleavage of Cbz groups yields DO2A-di(tBu)ester (CAS 162148-48-3) as a free base or salt.
-
Protocol B: Conversion to DOTA-di(tBu)ester (CAS 913542-71-9)[2]
Objective: Introduce free carboxylic acid arms for conjugation.
-
Alkylation of Secondary Amines:
-
Starting Material: DO2A-di(tBu)ester (from Protocol A).
-
Reagent: Benzyl bromoacetate (2.1 equivalents) or Bromoacetic acid (controlled pH).
-
Note: Using Benzyl bromoacetate is preferred for purification purposes.
-
-
Selective Deprotection:
Part 3: Visualizing the Synthetic Pathway
The following diagram illustrates the regioselective route to both key intermediates.
Caption: Figure 1. Regioselective synthesis pathway from Cyclen to DOTA-di(tBu)ester, highlighting the critical DO2A intermediate.
Part 4: Applications in Drug Development
The utility of DOTA-di(tBu)ester (CAS 913542-71-9) lies in its orthogonality . It allows researchers to synthesize complex, non-symmetric radiopharmaceuticals.
1. Bis-Specific Conjugates
-
Mechanism: The two free carboxylic acid groups can be activated (e.g., NHS-ester, HATU) to react with two identical or distinct targeting vectors.
-
Example: Linking two RGD peptides to increase binding affinity to integrin
(multivalency effect).
2. "Click" Chemistry Hubs[2]
-
Workflow: The free acids can be functionalized with alkyne or azide linkers.
-
Self-Validation: The remaining tert-butyl esters prevent metal complexation during the organic synthesis phase. Once the conjugate is fully assembled, a final acid wash (TFA) removes the tert-butyl groups, regenerating the DOTA core for radiolabeling with
or .
3. Albumin Binders
-
Strategy: One acid arm connects to a tumor-targeting peptide (e.g., PSMA), while the second acid arm connects to an albumin-binding moiety (e.g., truncated Evans Blue). This extends the circulation half-life of the radiotracer.
References
-
National Institutes of Health (NIH). (2014). Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). PubMed Central. Retrieved from [Link]
-
CheMatech. (2024). DOTA-di(tBu)ester (CAS 913542-71-9) Technical Data Sheet. Retrieved from [Link]
Sources
Technical Guide: The DOTA-di(t-Bu) Ester Platform in Radiopharmaceutical Synthesis
[1]
Executive Summary
The DOTA-di(t-Bu) ester (specifically the 1,7-DO2A-di(t-Bu) ester ) represents a critical bifurcation point in macrocyclic chelator synthesis.[1] While the tri-ester (DO3A) is the standard scaffold for mono-functionalized ligands (e.g., DOTA-TATE), the di-ester offers a unique geometry for divalent targeting vectors (bis-specific ligands) and cross-bridged rigidification .[1]
This guide details the regioselective synthesis, purification, and conjugation of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.[1] It addresses the common "over-alkylation" failure mode and provides a self-validating workflow for producing high-purity precursors for ⁶⁸Ga and ¹⁷⁷Lu radiopharmaceuticals.
Part 1: Structural Significance & Isomerism[1]
The Regioselectivity Challenge
The synthesis of DOTA derivatives from cyclen (
For the di-substituted species, two isomers are possible:
-
1,4-isomer (cis): Adjacent substitution.[1] Sterically crowded and less favorable for symmetric functionalization.
-
1,7-isomer (trans): Opposite substitution. This is the thermodynamically preferred and synthetically versatile isomer. It allows for the attachment of two identical or distinct targeting vectors on the remaining secondary amines (positions 4 and 10), creating symmetric homodimers.
Why tert-butyl protection? The tert-butyl (t-Bu) ester serves as an orthogonal protecting group.[1] It is stable under basic alkylation conditions (allowing functionalization of the remaining amines) but is rapidly cleaved by Trifluoroacetic Acid (TFA) to regenerate the metal-chelating carboxylic acids.
Diagram 1: The Synthetic Divergence of Cyclen
The following pathway illustrates the critical separation between the di-ester (DO2A) and tri-ester (DO3A) routes.
Caption: Synthetic divergence showing the 1,7-DO2A intermediate as the branch point for divalent ligand synthesis, distinct from the standard DO3A route.
Part 2: Synthesis Protocol (1,7-DO2A-di(t-Bu) ester)[1]
Objective: Synthesize 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane with >95% isomeric purity.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Cyclen | 1.0 | Backbone | Must be high purity (free base).[1] |
| tert-Butyl Bromoacetate | 2.0 - 2.1 | Alkylating Agent | Excess >2.2 leads to DO3A formation.[1] |
| NaHCO₃ | 2.5 | Base | Weaker base prevents rapid over-alkylation compared to K₂CO₃. |
| Acetonitrile (MeCN) | Solvent | Medium | Dry solvent (anhydrous) is preferred to prevent hydrolysis. |
Step-by-Step Methodology
1. Controlled Alkylation
-
Dissolution: Dissolve Cyclen (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration) in a round-bottom flask.
-
Base Addition: Add NaHCO₃ (2.5 eq). The suspension should be stirred vigorously.
-
Temperature Control: Cool the mixture to 0°C using an ice bath. This kinetic control is crucial for regioselectivity.
-
Dropwise Addition: Dissolve tert-butyl bromoacetate (2.1 eq) in a separate volume of MeCN. Add this solution dropwise over 60 minutes .
-
Expert Insight: Rapid addition creates local high concentrations of alkylating agent, favoring the formation of tri- and tetra-substituted byproducts.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
2. Work-up and Purification[1][2][3][4][5]
-
Filtration: Filter off the inorganic salts (NaBr, excess NaHCO₃).
-
Evaporation: Concentrate the filtrate in vacuo to obtain a viscous yellow oil.
-
Crystallization (The Self-Validating Step):
-
Dissolve the crude oil in a minimum amount of Toluene .
-
Slowly add Heptane (or Hexane) until turbidity appears.
-
Let stand at 4°C. The 1,7-isomer typically crystallizes as a white solid, while the 1,4-isomer and over-alkylated impurities remain in the mother liquor.[1]
-
Yield: Typical isolated yields range from 60-75%.[1]
-
3. Characterization (QC)[1]
-
¹H NMR (CDCl₃): Look for the symmetry. The 1,7-isomer is C2-symmetric.[1] You should see a simplified spectrum compared to the asymmetric 1,4-isomer.[1]
-
Key Signal:tert-butyl singlet at ~1.45 ppm.[1] Ring protons appear as multiplets at 2.5–3.0 ppm.
-
-
ESI-MS: Calculated [M+H]⁺ for C₂₄H₄₈N₄O₄ ≈ 457.37.[1]
Part 3: Conjugation & Radiochemistry
Once the 1,7-DO2A scaffold is secured, it serves as a platform for "bis-functionalization."[1]
Workflow: Creating a Divalent Radiopharmaceutical
This protocol describes attaching two peptide vectors (e.g., RGD for integrin targeting) to the remaining secondary amines.
-
N-Alkylation (Functionalization):
-
React 1,7-DO2A-di(t-Bu) with 2.2 equivalents of a halo-acetylated peptide (e.g., Br-CH₂-CO-Peptide) in DMF with DIPEA.
-
Alternative: Use standard amide coupling if the DO2A amines are first converted to acetic acid arms (requires complex protection schemes). Direct alkylation is more common for this precursor.
-
-
Global Deprotection:
-
Reagent: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[2]
-
Condition: Stir at room temperature for 2–4 hours.
-
Mechanism: TFA cleaves the tert-butyl esters, releasing isobutylene and generating the free carboxylic acids necessary for metal coordination.
-
Safety: Perform in a fume hood; isobutylene is a flammable gas.
-
-
Radiolabeling (¹⁷⁷Lu / ⁶⁸Ga):
-
Buffer: 0.1 M Sodium Acetate or Ammonium Acetate (pH 4.5 – 5.0).
-
Temperature: 90–95°C for 15 minutes.
-
Specific Activity: DOTA-dimers often show faster kinetics than mono-DOTA due to the "chelate effect" if the geometry allows, but steric hindrance can sometimes slow labeling.[1]
-
Diagram 2: Divalent Conjugation & Labeling Workflow
This diagram visualizes the transformation from the di-ester precursor to the final radiolabeled dimer.
Caption: Workflow for converting 1,7-DO2A-di(t-Bu) into a clinically relevant radiopharmaceutical via alkylation and TFA deprotection.
Part 4: Quality Control & Troubleshooting
Critical Failure Modes
| Issue | Cause | Solution |
| Formation of DO3A (Tri-ester) | Excess alkylating agent or high temperature.[1] | Strictly maintain 0°C during addition; use exactly 2.0–2.1 eq of bromoacetate. |
| Incomplete Deprotection | Old TFA or insufficient reaction time. | Use fresh TFA. Monitor by HPLC (mass shift of -56 Da per t-Bu group).[1] |
| Low Labeling Efficiency | Trace metal contamination (Fe³⁺, Zn²⁺).[1] | Use "Metal-Free" buffers (Chelex-treated) and acid-washed glassware.[1] |
Analytical Standards
-
HPLC Method: C18 Reverse Phase.[2] Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA).
-
Note: The t-Bu esters are hydrophobic and elute late. The deprotected ligand elutes early (near the void volume if not using an ion-pairing agent).
-
-
Free Lu/Ga Check: iTLC-SG developed in 1:1 Methanol/1M Ammonium Acetate.
-
Result: Radiolabeled complex stays at origin (Rf = 0); free metal moves to front (Rf = 1).[1]
-
References
-
Kovacs, Z.[1] & Sherry, A. D. (1997).[1] A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[1] Journal of the Chemical Society, Chemical Communications. Link[1]
-
Rohovec, J. et al. (2000).[1] Synthesis and properties of 1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO2A). European Journal of Inorganic Chemistry. Link
-
Bylund, P. K. et al. (2025).[1][2] Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide. National Institutes of Health (NIH) / PMC. Link
-
Notni, J. et al. (2011).[1] TRAP, a powerful and versatile framework for gallium-68 radiopharmaceuticals.[1] Chemistry – A European Journal. Link[1]
-
Viola-Villegas, N. & Doyle, R. P. (2009).[1] The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA). Coordination Chemistry Reviews. Link
Sources
- 1. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
acid-catalyzed deprotection of DOTA di(tBu)ester
Abstract & Scope
This technical guide details the protocol for the quantitative removal of tert-butyl ester protecting groups from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) di-tert-butyl esters. While DOTA-tris(t-Bu)esters are the standard for mono-functionalization, the DOTA-di(t-Bu)ester (typically the 1,7-regioisomer) is a critical intermediate for synthesizing bis-functionalized ligands (DO2A derivatives), dimers, or heteromultimeric radiopharmaceuticals.
This protocol addresses the kinetic inertness of the macrocyclic esters, the necessity of cation scavenging to prevent alkylation of sensitive linkers, and the purification of the free acid form for subsequent radiolabeling.
Mechanistic Insight: The Cation Management System
The deprotection of tert-butyl esters proceeds via an acid-catalyzed
Critical Consideration: The generated
Mechanism Visualization
The following diagram illustrates the fragmentation pathway and the critical role of the scavenger (Silane/Water) in trapping the carbocation.
Figure 1: Acid-catalyzed cleavage mechanism showing the divergence between gas evolution (isobutylene) and scavenger trapping.[1]
Experimental Protocols
Two methods are presented. Method A is the industry standard for efficiency. Method B is an alternative for substrates containing acid-sensitive linkers (e.g., hydrazones) where anhydrous conditions are preferred.
Reagents & Equipment
-
TFA (Trifluoroacetic acid): HPLC Grade, >99%.
-
Scavengers: Triisopropylsilane (TIS) or Triethylsilane (TES); HPLC water.
-
Solvents: Diethyl ether (Et₂O), chilled to -20°C; Acetonitrile (ACN).
-
Vessels: Glass scintillation vials or round-bottom flasks (avoid plastic, as TFA can leach plasticizers).
Method A: The TFA "Cocktail" (Standard)
This method utilizes a high concentration of TFA to drive the equilibrium and water/silane to quench cations.
Step-by-Step:
-
Preparation: In a fume hood, prepare the Cleavage Cocktail :
-
Dissolution: Dissolve the DOTA-di(t-Bu)ester (approx. 10–50 mg) directly in the Cleavage Cocktail. Use 1 mL of cocktail per 10 mg of precursor .
-
Why? High dilution prevents intermolecular aggregation and side reactions.
-
-
Reaction: Cap the vial loosely (to allow isobutylene gas to escape) and stir at Room Temperature (20–25°C) .
-
Duration: 4–6 hours.
-
QC Check: At 4 hours, remove a 5 µL aliquot, dilute in 100 µL water/ACN, and inject on HPLC/MS. Look for the mass shift of -112 Da (loss of two t-Bu groups, 56 Da each).
-
-
Workup (Precipitation):
-
Evaporate most of the TFA under a stream of nitrogen (or rotary evaporator at <30°C).
-
Add cold Diethyl Ether (10x volume relative to residue).
-
Vortex vigorously. The free acid DOTA-conjugate should precipitate as a white/off-white solid.
-
Centrifuge (3000 rpm, 5 min) and decant the supernatant (containing scavengers and protecting group byproducts).
-
Repeat the ether wash 2 more times.
-
-
Drying: Dry the pellet under high vacuum to remove trace ether.
Method B: Anhydrous HCl (Alternative)
Used when aqueous acid might hydrolyze sensitive amide/ester linkages in the targeting vector.
Step-by-Step:
-
Preparation: Generate or purchase 4M HCl in Dioxane or EtOAc.
-
Dissolution: Dissolve the substrate in a minimum amount of dry DCM or Dioxane.
-
Reaction: Add 4M HCl solution (20 equivalents relative to ester).
-
Conditions: Stir at RT for 12–18 hours. (HCl cleavage is kinetically slower than TFA).
-
Workup: Evaporate solvent to dryness; re-dissolve in water/ACN and lyophilize.
Process Workflow & Quality Control
The following workflow ensures traceability and purity confirmation.
Figure 2: Operational workflow for Method A (TFA Deprotection).
Data Interpretation: HPLC & MS
Upon deprotection, the molecule undergoes a significant polarity shift.
| Parameter | DOTA-di(t-Bu)ester (Precursor) | DOTA-Free Acid (Product) |
| Retention Time (RP-HPLC) | Late eluting (Hydrophobic) | Early eluting (Hydrophilic/Polar) |
| Mass Spectrometry (ESI+) | [M+H]⁺ | [M+H]⁺ minus 112.1 Da |
| Solubility | Soluble in DCM, EtOAc, ACN | Soluble in Water, Buffer; Insoluble in Ether |
Troubleshooting & Critical Parameters
-
Incomplete Deprotection:
-
Symptom:[1][2][3][4][5] Mass spectrum shows [M-56]⁺ (mono-ester) but not full deprotection.
-
Solution: DOTA esters are sterically hindered. Increase reaction time to 12 hours or elevate temperature to 35°C (caution with peptide linkers). Ensure TFA is fresh (anhydrous TFA absorbs water from air, reducing potency).
-
-
Side Reactions (Alkylation):
-
Isobutylene Pressure:
References
-
Macrocyclics. Technical Support: Application of DOTA-tris(tert-Bu) in the Synthesis of DOTA-peptides.Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard reference for ester deprotection mechanisms).
-
Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link
-
Mier, W., et al. (2002). "Conjugation of DOTA using isolated phenolic active esters: the labeling and biodistribution of albumin as blood pool marker." Bioconjugate Chemistry. Link (Demonstrates DOTA ester handling).
-
Common Organic Chemistry. Boc Deprotection (TFA) Mechanism.[6]Link
Sources
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
Precision Engineering of DOTA-Peptide Conjugates: A Solid-Phase Synthesis Guide
Abstract & Scope
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to bioactive peptides is the cornerstone of modern nuclear medicine, specifically for "Theranostic" applications using Gallium-68 (PET imaging) and Lutetium-177 (Radionuclide Therapy).[1]
This guide provides a rigorous, field-proven protocol for the solid-phase synthesis (SPPS) of DOTA-peptide conjugates. Unlike standard peptide synthesis, the introduction of DOTA presents unique challenges: steric bulk, sluggish deprotection kinetics of tert-butyl esters, and high sensitivity to metal contamination. This document details the "Fmoc-strategy" using DOTA-tris(t-Bu ester) , ensuring high purity and reproducibility.
Strategic Planning & Materials
The Chelator Choice: Why DOTA-tris(t-Bu ester)?
Direct coupling of unprotected DOTA tetracarboxylic acid to a resin-bound peptide is not recommended due to uncontrolled cross-linking (formation of dimers/polymers).
-
Standard: DOTA-tris(t-Bu ester) is the industry standard. It leaves a single free carboxyl group for site-specific activation while protecting the remaining three arms.[2]
-
Mechanism: The t-butyl groups are acid-labile and are removed simultaneously with the peptide side-chain protecting groups during the final TFA cleavage.
Resin Selection
-
C-Terminal Amides (Standard): Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g). Low loading is critical to reduce aggregation of the bulky DOTA moiety.
-
C-Terminal Acids: 2-Chlorotrityl Chloride (2-CTC) resin.[1]
Reagent Quality Control
-
Solvents: DMF and DCM must be "Peptide Synthesis Grade" or higher.
-
Metal-Free Requirement: DOTA is a metal scavenger. Use plastic spatulas and glass-distilled solvents where possible to prevent trace iron/copper from blocking the chelator during synthesis, which would ruin subsequent radiolabeling.
Detailed Experimental Protocol
Phase I: Peptide Assembly (Fmoc-SPPS)
Prerequisite: The peptide backbone is synthesized using standard Fmoc/tBu protocols. The N-terminal Fmoc group must be removed prior to DOTA coupling.
Phase II: The Critical Step – DOTA Coupling
This is the most failure-prone step. The steric bulk of the DOTA macrocycle requires highly efficient activation reagents.
Reagents:
-
DOTA-tris(t-Bu ester) (3.0 – 4.0 equivalents relative to resin loading)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 – 3.9 equivalents)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (Optional but recommended for difficult sequences)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 – 8.0 equivalents)
-
Solvent: Anhydrous DMF
Protocol:
-
Pre-Activation (Crucial):
-
Dissolve DOTA-tris(t-Bu ester) and HATU in minimal dry DMF.
-
Add DIPEA.[3]
-
Wait exactly 2–3 minutes. (Note: Extended pre-activation >10 mins can lead to guanidinium side-product formation with uronium salts, though less critical for DOTA than for amino acids).
-
-
Coupling:
-
Add the pre-activated mixture to the N-terminal deprotected peptidyl-resin.
-
Reaction Time: Shake at Room Temperature (RT) for 4–6 hours or Overnight.
-
Optimization: For difficult couplings, use microwave assistance: 50°C for 30 minutes (max 60°C to avoid ester cleavage).
-
-
Monitoring:
Phase III: Global Deprotection & Cleavage
The removal of the three t-butyl groups on the DOTA macrocycle is kinetically slower than standard side-chain deprotection.
Cleavage Cocktail (Reagent K - Modified):
-
TFA (Trifluoroacetic acid): 82.5%[5]
-
Phenol: 5%
-
Thioanisole: 5%
-
Water: 5%
-
EDT (1,2-Ethanedithiol): 2.5% (Substitute with TIS/DODT if odor is an issue, but EDT is superior for Met/Cys containing peptides).
Protocol:
-
Wash resin 3x with DCM to remove DMF traces (DMF prevents efficient cleavage).
-
Add Cleavage Cocktail (10–15 mL per gram of resin).
-
Time: Shake at RT for 3.0 – 4.0 hours .
-
Note: Standard peptides require 2 hours. DOTA conjugates require extra time to ensure complete removal of the stubborn t-butyl esters on the macrocycle.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Add dropwise to ice-cold Diethyl Ether (10x volume).
-
Centrifuge (4000 rpm, 10 min, 4°C) to pellet the crude peptide.
-
Decant ether and repeat wash 2x.[5]
-
Visualization of Workflows
Synthesis Logic Flow
The following diagram illustrates the critical path and decision points for the synthesis.
Caption: Figure 1: Optimized workflow for Solid-Phase Synthesis of DOTA-Peptides highlighting the critical DOTA coupling loop.
Troubleshooting & Expert Insights
Common Failure Modes
| Issue | Observation (LC-MS) | Root Cause | Corrective Action |
| Incomplete Coupling | Mass = [M-DOTA]+ (Unreacted Peptide) | Steric hindrance of DOTA macrocycle. | Use HATU instead of HBTU/DIC. Increase temp to 50°C (Microwave). |
| Incomplete Deprotection | Mass = [M + 56]+ or [M + 112]+ | Residual t-butyl groups on DOTA. | Extend cleavage time to 4 hours . Ensure cleavage cocktail is fresh. |
| Met Oxidation | Mass = [M + 16]+ | Oxidation of Methionine by air/peroxides. | Use Reagent K (contains Thioanisole/EDT).[6] Keep under N2. |
| Low Yield | High background noise | Aggregation on resin. | Use PEG-based resins (ChemMatrix) or lower loading (<0.3 mmol/g). |
The "Tetra-Alkylation" Myth
In older protocols using free DOTA (cyclen), "tetra-alkylation" (cross-linking) was common. By using DOTA-tris(t-Bu ester) , this is chemically impossible unless the t-butyl groups are lost during synthesis.
-
Precaution: Avoid using strong acids (high % TFA) during the synthesis steps. Use 20% Piperidine for Fmoc removal (safe) and mild coupling conditions.
Troubleshooting Logic Tree
Caption: Figure 2: Diagnostic decision tree for identifying and resolving common impurities in DOTA-peptide synthesis.
Quality Control & Validation
Every batch must be validated before release for radiolabeling.
-
Analytical HPLC: Purity > 95%. Gradient: 5–60% B (ACN with 0.1% TFA) over 20 min. DOTA peptides are polar; expect earlier retention times than the naked peptide.
-
ESI-MS: Confirm molecular weight. Note that DOTA adds 386.4 Da (free acid form) to the peptide mass.
-
Free DOTA Check: Ensure no free DOTA is present (it competes for the radiometal). This is removed during the ether precipitation and HPLC purification steps.
References
-
Breeman, W. A., et al. (2011). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases.[3] Molecules, 16(12).
-
Peterson, J. J., et al. (1999). Solid-phase synthesis of DOTA-peptides.[1][3][7][8][9][10] Bioconjugate Chemistry.[2][3][4][9]
-
Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[11][12]
-
ChemPep. DOTA-tris(t-Bu ester) Product Information and Coupling Strategies.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Purity Radiolabeling of DOTA Conjugates with Gallium-68
Executive Summary
This guide details the protocol for labeling DOTA-conjugated biomolecules (e.g., DOTATATE, DOTATOC, PSMA-617) with Gallium-68 (
This protocol prioritizes Scientific Integrity by addressing the primary failure mode in
The System: Coordination Chemistry & Generator Logic
The Chemical Mechanism
Gallium-68 is a hard Lewis acid. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) acts as a hard Lewis base (chelator).
-
The Challenge: DOTA is a rigid macrocycle. At room temperature, the nitrogen donors are protonated and the ring is "closed."
-
The Solution: Heat (
) provides the thermodynamic energy to reorganize the macrocycle, while a specific pH ( ) deprotonates the acetate arms without forming insoluble Gallium hydroxides ( ).
The Source: Generator
The generator relies on the secular equilibrium between the parent
Critical Consideration: The eluate (typically 0.1 M - 1.0 M HCl) contains not only
Figure 1: Critical workflow for high-purity Gallium-68 radiolabeling. Note the pre-purification step to remove competing metals.
Pre-Labeling Prerequisites: Metal Hygiene
Failure to observe these rules is the #1 cause of low radiochemical yield.
-
Acid Wash: All glass reaction vials must be washed with 1M HCl and rinsed with Ultra-Pure water (18 MΩ·cm) to remove trace iron.
-
Non-Metallic Tools: Use plastic spatulas and pipette tips. Avoid metal needles for buffer addition if possible.
-
Buffer Selection:
-
HEPES: Superior buffering capacity at pH 4-5. Promotes higher yields but is non-physiological. Must be removed via C18 purification.
-
Sodium Acetate: Physiological and safe, but weaker buffering capacity. Risk of pH drift during reaction.
-
Protocol A: Manual Labeling (R&D / Pre-Clinical)
Best for: Optimization, small animal studies, and sites without automated modules.
Materials
-
Radionuclide:
eluate (approx.[1][2][3][4][5][6][7][8] 0.6 – 1.0 M HCl depending on generator). -
Precursor: DOTA-Conjugate (1 mg/mL stock in water).
-
Purification: C18 Sep-Pak Light cartridge (Waters), pre-conditioned with Ethanol (5 mL) and Water (10 mL).
-
Solvents: Ethanol, Saline (0.9%), Water (Trace Metal Grade).
Step-by-Step Methodology
-
Generator Elution & Pre-concentration (Optional but Recommended):
-
Elute generator with 0.1 M HCl.
-
Pass eluate through a Cation Exchange Cartridge (SCX).[5]
-
Elute
from SCX using a small volume (e.g., 600 µL) of 5M NaCl/0.1M HCl (acetone-free method) directly into the reaction vial. -
Why? This removes volume and metallic impurities (Zn/Fe).
-
-
Reaction Setup:
-
In a reaction vial, add 20–50 µg of DOTA-precursor.
-
Add Volume equivalent of Buffer (HEPES or Acetate) to target pH 3.5–4.5.
-
Critical Check: Spot 1 µL on pH paper to verify pH is ~4.0. If pH < 3.0, DOTA will not complex. If pH > 5.0,
colloids form.
-
-
Incubation:
-
Heat at 95°C for 10–15 minutes in a heating block.
-
Note: Do not boil dry. Use a vented cap.
-
-
Post-Labeling Purification (SPE):
-
Cool the reaction vial to room temperature (RT).
-
Dilute mixture with 5 mL water.
-
Pass through the activated C18 Sep-Pak .
-
Waste: Free
, HEPES, and trace metals pass through to waste. -
Trapped: The lipophilic DOTA-Peptide binds to the C18 resin.
-
-
Wash C18 with 5 mL water.
-
Elute product with 0.5 – 1.0 mL of 50% Ethanol/Water .
-
-
Formulation:
-
Dilute the ethanolic eluate with Saline to <10% ethanol concentration for injection.
-
Pass through a 0.22 µm sterile filter.
-
Protocol B: Automated Synthesis (Clinical / GMP)
Best for: Routine patient doses, high activity (>1 GBq).
Most clinical sites use modules (e.g., Scintomics GRP, GE FastLab, ITM iQS).
-
Cassette Installation: Install single-use cassette. Snap-fit connections ensure closed system sterility.
-
Pre-Purification (SCX): The module automatically traps
on a cation exchange cartridge (PS-H+ or equivalent) and washes it to remove breakthrough and Zn impurities. -
Elution & Labeling:
-
The module elutes
from the SCX using 5M NaCl (or acetone/HCl mix) into the reactor containing the peptide and buffer. -
Heating: 95°C - 100°C for 10-15 mins.
-
-
Purification (HLB/C18):
-
Reaction mix is pumped through an HLB or C18 cartridge.
-
Rinsed with saline/water.
-
Product eluted with Ethanol/Water mix.[8]
-
-
Final Product: Diluted with PBS/Saline through a sterile filter into the product vial.
Quality Control: The Self-Validating System
A single TLC strip is insufficient because it often cannot distinguish between Colloidal
Dual-Strip Radio-TLC Protocol
| Parameter | Strip A (Detects Free Ga) | Strip B (Detects Colloids) |
| Stationary Phase | iTLC-SG (Silica Gel) | iTLC-SG (Silica Gel) |
| Mobile Phase | 0.1 M Citrate Buffer (pH 5) | 1:1 Ammonium Acetate (1M) : Methanol |
| Behavior: Product | Stays at Origin ( | Migrates ( |
| Behavior: Free | Migrates ( | Migrates ( |
| Behavior: Colloids | Stays at Origin ( | Stays at Origin ( |
Calculation:
-
% Free Ga = (Counts at Top of Strip A) / Total Counts A
-
% Colloids = (Counts at Bottom of Strip B) / Total Counts B
-
% Radiochemical Purity (RCP) = 100% - (% Free Ga + % Colloids)
Acceptance Criteria: RCP > 95% (Ph. Eur. Standards).
Chemical Logic of QC
Figure 2: The logic of Dual-Strip TLC. By cross-referencing both strips, one can mathematically isolate the percentage of useful product versus impurities.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Metal Contamination (Zn/Fe) | Check generator age. Use SCX pre-purification.[5] Acid wash all vials. |
| High Free | pH too low (< 3.0) | Adjust buffer volume. Check pH with strip before heating. |
| High Colloids | pH too high (> 5.0) or heating too long | Ensure pH is 3.5-4.5. Reduce heating time. Use fresh buffer. |
| Germanium Breakthrough | Generator column damage | Test eluate for |
| High Ethanol in Product | Incomplete dilution | Ensure final formulation is diluted 1:10 with saline. |
References
-
European Pharmacopoeia (Ph.[1][8][9] Eur.). Gallium (68Ga) Chloride Solution for Radiolabelling (Monograph 2464).[1][3] European Directorate for the Quality of Medicines & HealthCare.
-
Breeman, W. A., et al. (2005). Radiolabelling DOTA-peptides with 68Ga.[4] European Journal of Nuclear Medicine and Molecular Imaging, 32(4), 478–485.
-
Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application Relationship. Molecules, 20(7), 12913–12943.
-
EANM Guidelines. Guideline for the preparation of Ga-68 labelled radiopharmaceuticals. European Association of Nuclear Medicine.
-
Decristoforo, C., et al. (2012). 68Ga-radiopharmaceuticals: a practical approach to the quality control of 68Ga-labeled peptides. Quarterly Journal of Nuclear Medicine and Molecular Imaging.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 6. 68Ga Extemporaneous Preparations in Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lutetium-177 Labeling of DOTA-Peptides
For: Researchers, scientists, and drug development professionals.
Introduction: The Theranostic Power of ¹⁷⁷Lu-DOTA-Peptides
Lutetium-177 (¹⁷⁷Lu) has emerged as a radionuclide of choice for targeted radionuclide therapy (TRT), largely due to its advantageous decay characteristics. It emits both medium-energy β⁻ particles, which are effective for treating small tumors and metastases, and γ-rays that are suitable for SPECT imaging, embodying the "theranostic" principle of simultaneous therapy and diagnosis.[1] The chemical versatility of Lutetium-177, a trivalent lanthanide, allows for stable chelation by various bifunctional chelators, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) being the most prominent.
DOTA is a highly efficient chelator that forms exceptionally stable complexes with trivalent metal ions like ¹⁷⁷Lu.[2] When conjugated to a targeting biomolecule, such as a peptide, it serves as a robust linker to deliver the radioactive payload specifically to cancer cells. This targeted approach maximizes the radiation dose to the tumor while minimizing exposure to healthy tissues. Prominent examples of such DOTA-peptides in clinical use include ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors and ¹⁷⁷Lu-PSMA-617 for prostate cancer.[1]
This document provides a detailed guide to the principles and protocols for the manual radiolabeling of DOTA-peptides with Lutetium-177, including comprehensive quality control procedures to ensure the final product is suitable for preclinical and clinical applications.
The Chemistry of ¹⁷⁷Lu-DOTA Chelation
The successful labeling of a DOTA-peptide with ¹⁷⁷Lu relies on the formation of a stable coordination complex. The DOTA macrocycle encapsulates the Lu³⁺ ion, forming a kinetically inert and thermodynamically stable structure. This process is crucial for preventing the release of free ¹⁷⁷Lu in vivo, which could lead to off-target radiation toxicity, particularly in the bone.[3]
Several factors critically influence the efficiency and stability of this labeling reaction:
-
pH: The reaction is highly pH-dependent. An acidic environment (typically pH 4.0-4.5) is required to facilitate the complexation of Lu³⁺ with DOTA.[4] At this pH, the carboxyl groups of DOTA are partially protonated, which is optimal for coordinating with the metal ion.
-
Temperature: The formation of the ¹⁷⁷Lu-DOTA complex is kinetically slow at room temperature. Therefore, heating (typically 80-95°C) is necessary to overcome the activation energy barrier and ensure rapid and efficient labeling.[5][6]
-
Molar Ratio: The ratio of the DOTA-peptide to Lutetium-177 can influence the labeling efficiency. A slight molar excess of the peptide is often used to drive the reaction to completion and minimize the amount of unchelated ¹⁷⁷Lu.
-
Radiolysis: The β⁻ particles emitted by ¹⁷⁷Lu can generate reactive free radicals in the aqueous solution, which can damage the peptide and the chelator, leading to reduced radiochemical purity. To mitigate this, radical scavengers, also known as radioprotectants, such as ascorbic acid and gentisic acid, are commonly added to the reaction mixture.[7][8]
The overall labeling process can be visualized as a multi-step workflow, from preparation of reagents to the final quality control assessment.
Figure 1: General workflow for the manual labeling of DOTA-peptides with ¹⁷⁷Lu.
Experimental Protocols
The following protocols provide a step-by-step guide for the manual radiolabeling of DOTA-peptides with Lutetium-177. These protocols are intended as a starting point and may require optimization based on the specific peptide and local laboratory conditions.
Protocol 1: Manual Radiolabeling of ¹⁷⁷Lu-DOTATATE
This protocol is adapted for the labeling of DOTATATE, a somatostatin analogue used in neuroendocrine tumor therapy.
Materials:
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
DOTATATE peptide
-
Reaction Buffer: Sodium Acetate/Ascorbic Acid Buffer (see Buffer Preparation)
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution (4 mg/mL in 0.9% NaCl)
-
Purification: C18 Sep-Pak light cartridge
-
Sterile water for injection (WFI)
-
0.9% Sodium Chloride for injection
-
70% Ethanol
-
Sterile 0.22 µm filter
Buffer Preparation (Sodium Acetate/Ascorbic Acid):
-
Dissolve 410 mg of sodium acetate and 500 mg of ascorbic acid in 10 mL of WFI.[4]
-
Alternatively, an ascorbate buffer can be prepared by dissolving 80 mg of Sodium L-ascorbate and 20 mg of L-ascorbic acid in 2 mL of WFI.[9]
-
Ensure the final pH of the reaction mixture will be between 4.0 and 4.5.
Procedure:
-
In a sterile, pyrogen-free reaction vial, dissolve the required amount of DOTATATE peptide (e.g., 100 µg) in the reaction buffer.[4]
-
Carefully add the desired activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Gently mix the solution and verify that the pH is between 4.0 and 4.5 using pH indicator strips.
-
Incubate the reaction vial in a shielded dry heat block or water bath at 90-95°C for 20-30 minutes.[6][8]
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of DTPA solution to the reaction vial to chelate any remaining free ¹⁷⁷Lu. This step is optional but recommended to improve the purity of the final product.
-
Proceed to purification and quality control.
Protocol 2: Purification using C18 Solid-Phase Extraction (SPE)
Purification is essential to remove unreacted ¹⁷⁷LuCl₃ and hydrophilic impurities.
Procedure:
-
Conditioning: Pass 3 mL of 70% ethanol through the C18 cartridge, followed by 5 mL of sterile water. Do not let the cartridge dry out.[10]
-
Loading: Slowly load the reaction mixture onto the C18 cartridge. The ¹⁷⁷Lu-DOTATATE will be retained on the stationary phase, while unbound ¹⁷⁷Lu and other hydrophilic components will pass through.
-
Washing: Wash the cartridge with 5 mL of sterile water to remove any residual unbound ¹⁷⁷Lu.
-
Elution: Elute the purified ¹⁷⁷Lu-DOTATATE from the cartridge with 1-2 mL of 70% ethanol into a sterile product vial.
-
Final Formulation: Evaporate the ethanol using a stream of sterile nitrogen or by gentle heating. Reconstitute the final product in sterile 0.9% sodium chloride for injection. It is crucial to re-add a stabilizer like ascorbic acid to the final product to prevent radiolysis, especially if it was removed during the purification step.[7]
Quality Control: Ensuring a Validated Product
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical. The primary goal is to determine the radiochemical purity (RCP), which should typically be >95%.
Method 1: Thin-Layer Chromatography (TLC)
TLC is a rapid and straightforward method for determining RCP. A dual chromatography system is often employed for robust results.[4]
System 1: ITLC-SG with Sodium Citrate Buffer
-
Stationary Phase: Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) strips.
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.
-
Procedure:
-
Spot a small amount of the final product onto the ITLC-SG strip.
-
Develop the chromatogram in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Analyze the strip using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
-
Expected Results:
-
¹⁷⁷Lu-DOTATATE: Remains at the origin (Rf = 0.1-0.2).
-
Free ¹⁷⁷Lu³⁺: Migrates with the solvent front (Rf ≈ 1.0).
-
System 2: Paper Chromatography with Acetonitrile/Water
-
Stationary Phase: Whatman paper.
-
Mobile Phase: 1:1 mixture of acetonitrile and water.[4]
-
Expected Results:
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quality control, providing high-resolution separation of the radiolabeled peptide from impurities.
Typical HPLC Parameters:
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good separation of the relatively hydrophobic peptide from the hydrophilic free ¹⁷⁷Lu.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | TFA acts as an ion-pairing agent to improve peak shape.[11] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the column.[11] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical HPLC. |
| Gradient | A time-dependent gradient from high aqueous to high organic | Allows for the elution of both early-eluting (free ¹⁷⁷Lu) and later-eluting (¹⁷⁷Lu-DOTATATE) components.[11] |
| Detectors | UV (220 nm or 280 nm) and Radiometric (gamma) | UV detects the peptide backbone, while the radiometric detector measures the radioactivity. |
Expected Results:
-
Free ¹⁷⁷Lu³⁺: Elutes early in the chromatogram (typically < 2 minutes).
-
¹⁷⁷Lu-DOTATATE: Elutes later as a distinct peak (e.g., ~13.5 minutes, but this is system-dependent).
The combination of TLC and HPLC provides a comprehensive and self-validating system for the quality control of ¹⁷⁷Lu-DOTA-peptides.
Figure 2: Key chemical principles and influencing factors in ¹⁷⁷Lu-DOTA-peptide labeling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield (<90%) | Incorrect pH of the reaction mixture. | Verify pH is between 4.0-4.5. Adjust with dilute HCl or NaOH if necessary. |
| Insufficient heating (time or temperature). | Ensure the reaction is heated at the correct temperature for the full duration. | |
| Presence of competing metal ion contaminants in the ¹⁷⁷LuCl₃ solution. | Use high-purity, no-carrier-added ¹⁷⁷LuCl₃. Consider pre-purification of the radionuclide if necessary. | |
| Degradation of the peptide. | Store peptides under recommended conditions (e.g., lyophilized at -20°C). | |
| Multiple Peaks in HPLC | Radiolysis of the labeled peptide. | Increase the concentration of radioprotectants (ascorbic acid, gentisic acid). Minimize time between labeling and use.[7][8] |
| Formation of isomers or aggregates. | Optimize reaction conditions (pH, temperature). | |
| Column contamination. | Flush the HPLC column thoroughly between runs. | |
| Poor Purification Efficiency | C18 cartridge was not properly conditioned. | Repeat the purification with a new, correctly conditioned cartridge. |
| Cartridge was overloaded. | Use a cartridge with a higher capacity or reduce the amount of material loaded. |
Conclusion
The successful preparation of ¹⁷⁷Lu-labeled DOTA-peptides is a multi-faceted process that requires a thorough understanding of the underlying chemistry and meticulous attention to detail in the execution of the protocols. By carefully controlling reaction parameters such as pH and temperature, utilizing radioprotectants to maintain stability, and implementing robust purification and quality control measures, researchers can consistently produce high-quality radiopharmaceuticals for both preclinical research and clinical applications. This powerful class of theranostic agents holds immense promise for the future of personalized cancer therapy.
References
-
Das, T., et al. (2022). Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu. Indian Journal of Nuclear Medicine, 37(4), 338–344. Available from: [Link]
-
Müller, C., et al. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 9(4), 937-947. Available from: [Link]
-
Eczacıbaşı Monrol. (n.d.). n.c.a Lu177 Reference Radiolabeling Procedure. Scribd. Available from: [Link]
-
van der Aart, J., et al. (2021). The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations. ResearchGate. Available from: [Link]
-
Kraihammer, M., et al. (2023). Improved Quality Control of [177Lu]Lu-PSMA I&T. ResearchGate. Available from: [Link]
-
de Klerk, J. M. H. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with 90Y, 111In, 177Lu, and 68Ga for Peptide-Receptor Scintigraphy and Peptide-Receptor Radionuclide Therapy in Preclinical and Clinical Applications. University of New Mexico. Available from: [Link]
-
de Blois, E., et al. (2017). Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity. ResearchGate. Available from: [Link]
-
Iori, M., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. BioMed Research International. Available from: [Link]
-
Campos, T. P. R., et al. (2009). PRODUCTION and QUALITY CONTROL of 177Lu-DOTATATE [177Lu-DOTA-Tyr3]- OCTREOTATE: CLINICAL APPLICATION. IAEA-INIS. Available from: [Link]
-
Vanney, J., et al. (2023). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. International Journal of Molecular Sciences, 24(22), 16186. Available from: [Link]
-
Sampaio, V. F. M., et al. (2023). Evaluation of HPLC Chromatographic Analytical Method to Determine Radiochemical Purity of [177Lu]-PSMA-I&T. Proceedings of the International Nuclear Atlantic Conference - INAC 2023. Available from: [Link]
-
de Blois, E., et al. (2021). Maintaining radiochemical purity of [177Lu]Lu-DOTA-PSMA-617 for PRRT by reducing radiolysis. ResearchGate. Available from: [Link]
-
Iori, M., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. BioMed Research International, 2017, 8913060. Available from: [Link]
-
Aranda-Lara, L., et al. (2014). [177Lu]DOTA-anti-CD20: Labeling and pre-clinical studies. ResearchGate. Available from: [Link]
-
University of North Carolina at Chapel Hill. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. UNC School of Medicine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. inac2024.aben.org.br [inac2024.aben.org.br]
Application Note: Synthesis and Radiolabeling of Dimeric PET Agents using DOTA-di(tBu)ester
Executive Summary
This application note details the strategic use of DOTA-di(tBu)ester (typically 1,4,7,10-tetraazacyclododecane-1,7-bis(tert-butyl acetate)-4,10-diacetic acid) in the synthesis of bivalent (dimeric) radiopharmaceuticals.
Unlike the common DOTA-tris(tBu)ester—used for mono-conjugation—the di(tBu)ester variant possesses two free carboxylic acid arms . This unique structural feature allows for the simultaneous conjugation of two targeting vectors (peptides, small molecules) to a single chelator core. The resulting homodimers often exhibit significantly increased binding affinity (avidity) compared to their monomeric counterparts, a phenomenon known as the multivalency effect .
This guide covers the entire workflow: Bioconjugation
Strategic Rationale: The Power of Multivalency
In receptor-targeted imaging (e.g., SSTR2, PSMA, Integrin
-
Increased Avidity: If one arm dissociates, the second arm keeps the molecule in proximity to the receptor, encouraging rebinding.
-
Receptor Clustering: Dimers can induce receptor dimerization, potentially triggering internalization and enhancing tumor retention.
-
Regioselectivity: The trans-1,7 protection pattern of high-quality DOTA-di(tBu)ester ensures the two peptides are spaced optimally, preventing steric clash during chelation.
| Feature | DOTA-tris(tBu)ester | DOTA-di(tBu)ester |
| Free Carboxylates | 1 | 2 |
| Primary Application | Mono-labeling (Standard) | Bis-labeling (Dimers) |
| Resulting Topology | Linear (Chelator-Linker-Peptide) | Branched/Divalent (Peptide-Chelator-Peptide) |
| Avidity Potential | 1x (Base) | >2x (Non-linear increase) |
Workflow Visualization
The following diagram illustrates the critical path from precursor to radiolabeled dimer.
Caption: Step-by-step synthesis of a bivalent PET imaging agent using DOTA-di(tBu)ester.
Experimental Protocols
Phase A: Synthesis of DOTA-Peptide Homodimer
Objective: Conjugate two peptide units to the DOTA core while maintaining ester protection on the non-reacting arms.
Materials:
-
DOTA-di(tBu)ester (Commercial source: Macrocyclics or CheMatech).
-
Targeting Peptide (Resin-cleaved, N-terminus free, side-chains protected if performing solution phase, or fully protected if performing solid phase. Note: Solution phase with fully deprotected peptide is described below for versatility.)
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Protocol:
-
Stoichiometry Calculation:
-
DOTA-di(tBu)ester: 1.0 equivalent.
-
HATU: 2.1 equivalents (slight excess for 2 sites).
-
DIPEA: 4.5 equivalents.[1]
-
Peptide: 2.2 to 2.5 equivalents.
-
-
Activation: Dissolve DOTA-di(tBu)ester and HATU in anhydrous DMF. Add DIPEA. Stir at Room Temperature (RT) for 15–20 minutes to generate the activated ester in situ.
-
Conjugation: Add the Peptide (dissolved in minimal DMF) dropwise to the activated DOTA solution.
-
Incubation: Stir the reaction mixture under inert atmosphere (
) for 12–24 hours at RT.-
Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the mono-substituted species and the emergence of the bis-substituted mass peak.
-
-
Isolation: Evaporate DMF under reduced pressure. Precipitate the crude protected dimer using cold diethyl ether or purify via semi-prep HPLC (Acetonitrile/Water gradient) if the crude is complex.
Phase B: Global Deprotection
Objective: Remove the tert-butyl esters from the DOTA macrocycle to restore chelating capacity.
Critical Note: If your peptide contains acid-sensitive residues (Trp, Met, Cys), you must use scavengers.
Cocktail Formulation (Standard):
Protocol:
-
Dissolve the protected DOTA-dimer in the TFA cocktail (approx. 1 mL per 10 mg of compound).
-
Stir at RT for 2–4 hours. Note: tBu esters on DOTA are sterically hindered and cleave slower than standard peptide side chains.
-
Evaporate TFA under a stream of nitrogen.
-
Re-dissolve residue in a small volume of water/acetonitrile (1:1) and lyophilize.
-
Final Purification: Purify the fully deprotected ligand via RP-HPLC (C18 column). Verify mass via ESI-MS.
Phase C: Radiolabeling with Gallium-68 ( )
Objective: Complexation of the radiometal for PET imaging.[1]
Materials:
- Generator (e.g., Eckert & Ziegler).
-
Buffer: 1M Sodium Acetate (pH 4.[1]5) or HEPES (pH 4.0).
-
DOTA-Dimer Ligand (from Phase B).
Protocol:
-
Elution: Elute
from the generator using 0.1 M HCl. -
Fractionation: Collect the peak activity fraction (usually 1–2 mL).
-
Buffering: Add 1M Sodium Acetate buffer to adjust pH to 4.0–4.5 .
-
Warning: If pH > 5.0, Gallium forms insoluble colloids (
). If pH < 3.0, complexation kinetics are too slow.
-
-
Reaction: Add 10–50
g of the DOTA-Dimer ligand. -
Heating: Incubate at 95°C for 10–15 minutes . (DOTA requires heat to overcome the kinetic barrier of complexation).
-
Purification (Optional but Recommended): Pass the solution through a C18 Sep-Pak cartridge.
-
Wash with water (removes free
). -
Elute product with Ethanol/Water (1:1).
-
Quality Control & Troubleshooting
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Radio-HPLC or iTLC | > 95% |
| Identity | Co-injection with Cold Standard (HPLC) | Retention time match ( |
| pH | pH Strip/Meter | 4.0 – 7.5 (Post-formulation) |
| Colloidal Ga | iTLC (1M Ammonium Acetate : Methanol) | < 2% (Stay at origin) |
Troubleshooting Guide
-
Issue: Incomplete Deprotection.
-
Cause: DOTA tBu esters are robust.
-
Fix: Extend TFA reaction time to 6 hours or increase temperature to 35°C. Ensure the cocktail is fresh.
-
-
Issue: Low Radiolabeling Yield.
-
Cause: Metallic impurities (Zn, Fe) competing for the DOTA cage.
-
Fix: Use "Suprapur" or "TraceSelect" grade reagents/buffers. Pre-wash tips and tubes with 0.1M HCl.
-
-
Issue: Mono-conjugation observed.
-
Cause: Steric hindrance or insufficient activation.
-
Fix: Ensure 2.2+ equivalents of peptide. Switch from NHS/EDC to HATU/HOAt for higher reactivity.
-
References
-
Notni, J., et al. (2011). "TRAP, a powerful and versatile framework for the synthesis of multimodal imaging probes." Chemistry – A European Journal. Link (Demonstrates principles of multimers).
-
Breeman, W. A., et al. (2005). "Optimised labeling, preclinical and initial clinical aspects of 68Ga-DOTATOC." European Journal of Nuclear Medicine and Molecular Imaging. Link (Standard Ga-68 labeling protocols).
-
Liu, Z., et al. (2001). "68Ga-labeled multimeric RGD peptides for microPET imaging of integrin alpha(v)beta(3) expression." Bioconjugate Chemistry. Link (Seminal work on DOTA dimers).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: Carboxyl-to-Amine Crosslinking.Link (Bioconjugation chemistry grounding).
Sources
Application Note & Protocol: Bioconjugation of DOTA-di(tBu)ester to Targeting Vectors for Radiopharmaceutical Development
Introduction: The Convergence of Targeting and Chelation
The development of targeted radiopharmaceuticals represents a significant advancement in precision medicine, enabling both diagnostic imaging and therapeutic intervention (theranostics) with high specificity. This is achieved by conjugating a targeting vector—typically a monoclonal antibody (mAb) or peptide that recognizes a disease-specific biomarker—to a bifunctional chelator capable of securely sequestering a radionuclide.
Among the most robust and widely used chelators is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its macrocyclic structure imparts exceptional thermodynamic stability and kinetic inertness to its radiometal complexes, which is critical for minimizing the off-target toxicity associated with free radioisotopes[1][2].
To facilitate a controlled and specific attachment to targeting vectors, DOTA is often synthetically modified with protecting groups. The DOTA-tris(t-Bu ester) derivative is a prime example of this strategy. By protecting three of the four carboxylate arms as tert-butyl (tBu) esters, a single carboxylic acid is left available for activation and covalent linkage to the biomolecule[3]. This approach prevents intramolecular cross-linking and provides meticulous control over the conjugation chemistry[3]. Following successful conjugation, the acid-labile tBu groups are removed, fully restoring DOTA's metal-chelating capability[3].
This guide provides a comprehensive overview of the chemistry, detailed protocols, and critical considerations for the successful bioconjugation of DOTA-di(tBu)ester derivatives to protein- and peptide-based targeting vectors.
Principle of the Workflow
The transformation of a targeting vector into a radiopharmaceutical precursor via DOTA-di(tBu)ester conjugation is a multi-stage process. Each stage requires careful execution and validation to ensure the final product is pure, functional, and safe for its intended application. The overall workflow is outlined below.
Figure 1: High-level workflow for DOTA-vector conjugation.
The Underlying Chemistry: A Two-Act Play
The success of this methodology hinges on two fundamental chemical transformations: the formation of a stable amide bond and the subsequent removal of the protecting groups.
Act 1: Amine-Reactive Conjugation
The most common strategy for conjugating DOTA to antibodies and peptides is by targeting the primary amine (£-NH₂) of lysine residues. Because a direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions, the DOTA's free carboxyl group must first be "activated" into a more reactive species. The formation of an N-hydroxysuccinimide (NHS) ester is the gold standard for this purpose[].
This reaction proceeds via a nucleophilic attack from the deprotonated amine of a lysine side chain on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group[5]. This reaction is highly pH-dependent; a pH range of 7.2-8.5 ensures that a sufficient population of lysine amines are in their non-protonated, nucleophilic state to drive the reaction forward[][6].
Act 2: Acid-Labile Deprotection
The tert-butyl esters are robust protecting groups that are stable to the conditions of the conjugation reaction but can be cleanly removed with acid treatment[3]. Trifluoroacetic acid (TFA) is commonly used for this purpose. The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene gas[7]. This step is critical as it regenerates the three carboxylate arms required for efficient and stable coordination of the radiometal.
Figure 2: Chemical scheme of conjugation and deprotection.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood, especially when handling TFA and organic solvents.
Protocol 1: Conjugation of DOTA-NHS-di(tBu)ester to an Antibody
This protocol details the conjugation of a pre-activated DOTA-NHS-di(tBu)ester to the lysine residues of a monoclonal antibody.
Materials:
-
Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
DOTA-tris(tBu)-NHS ester
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes and gentle rotator/mixer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains Tris or other primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL. A higher concentration can improve reaction kinetics.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-tris(tBu)-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL[6]. Vortex briefly to ensure complete dissolution. Causality: NHS esters are susceptible to hydrolysis, so using anhydrous solvent and preparing the solution fresh is critical to maintain reactivity[6].
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-NHS ester stock solution to the antibody solution while gently vortexing or stirring[6]. Causality: A molar excess drives the reaction towards higher conjugation ratios. The optimal ratio should be determined empirically, as excessive conjugation can lead to loss of immunoreactivity or protein aggregation[8].
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle, continuous stirring[6][9].
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM[6].
-
Incubate for 15-30 minutes at room temperature[6]. Causality: The primary amine in Tris buffer will react with and consume any remaining unreacted NHS esters, effectively stopping the conjugation reaction[10].
-
Protocol 2: Deprotection of tert-Butyl Esters
Materials:
-
tBu-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA), reagent grade
-
Ice bath
Procedure:
-
Place the tube containing the quenched reaction mixture on ice.
-
Carefully add TFA to the mixture to a final concentration of 50-95% (v/v). Causality: TFA is a strong acid that efficiently cleaves the tBu ester bonds. The high concentration ensures the reaction goes to completion[7].
-
Incubate on ice for 30 minutes. The reaction progress can be monitored by mass spectrometry if desired.
-
Remove the TFA by lyophilization or via a buffer exchange using a desalting column equilibrated with an appropriate buffer (e.g., 0.5 M ammonium acetate, pH 7)[1].
Protocol 3: Purification of the DOTA-Antibody Conjugate
Materials:
-
Deprotected conjugate mixture from Protocol 2
-
Size-Exclusion Chromatography (SEC) system
-
Appropriately sized SEC column (e.g., Superdex 200 or equivalent)
-
Purification Buffer: PBS or 0.5 M ammonium acetate, pH 7.0
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the deprotected conjugate mixture onto the column.
-
Elute the protein with the Purification Buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the elution profile at 280 nm. The DOTA-antibody conjugate will elute in the first major peak, well-separated from smaller molecules like unconjugated DOTA and salts[5][6].
-
Pool the fractions corresponding to the protein peak.
Protocol 4: Characterization of the Conjugate
A. Determination of Chelator-to-Antibody Ratio (CAR) by Mass Spectrometry:
-
Principle: The covalent attachment of DOTA molecules increases the total mass of the antibody. By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached chelators can be determined[11][12].
-
Methodology:
-
Prepare samples of the unconjugated (native) antibody and the purified DOTA-antibody conjugate.
-
Analyze both samples using MALDI-TOF or LC-MS.
-
The resulting spectrum for the conjugate will show a distribution of peaks, with each successive peak corresponding to an additional DOTA molecule attached[13][14].
-
Calculate the average CAR from the peak distribution. A typical CAR for antibodies is between 2 and 8.
-
B. Assessment of Immunoreactivity by ELISA:
-
Principle: This assay verifies that the conjugation and deprotection processes have not compromised the antibody's ability to bind to its target antigen[6].
-
Methodology:
-
Coat a 96-well plate with the target antigen.
-
Perform a serial dilution of both the native antibody and the DOTA-antibody conjugate.
-
Add the antibody dilutions to the plate and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate and measure the resulting signal.
-
Compare the binding curves of the native and conjugated antibodies. A significant shift in the EC50 value of the conjugate may indicate a loss of immunoreactivity.
-
Key Parameters and Data Interpretation
Optimizing the conjugation process is crucial for producing a consistent and effective product. The table below summarizes the key reaction parameters and their expected impact.
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Molar Ratio (DOTA:Vector) | 10:1 to 20:1 (for mAbs) | Higher ratios increase the average CAR but also raise the risk of protein aggregation and loss of immunoreactivity[6][8]. Lower ratios may be used for kinetically controlled reactions to achieve more specific labeling[13]. |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. pH > 8.5 significantly increases the rate of NHS ester hydrolysis, reducing conjugation efficiency[]. |
| Reaction Time | 1-2 hours (RT) or 4-16 hours (4°C) | Longer incubation times can increase the CAR but also increase the risk of side reactions or protein degradation[6][9]. |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations favor the bimolecular reaction, potentially improving efficiency. |
| TFA Concentration | 50% - 95% | Ensures complete removal of tBu groups. Insufficient acid can lead to incomplete deprotection, which will prevent efficient radiolabeling. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low CAR | - Hydrolysis of DOTA-NHS ester.- Incorrect pH of conjugation buffer.- Insufficient molar excess of DOTA. | - Use fresh, anhydrous DMSO.- Verify buffer pH is between 7.2-8.5.- Increase the molar ratio of DOTA-NHS ester. |
| Antibody Aggregation | - Over-conjugation (high CAR).- pH or buffer conditions are suboptimal for the specific antibody. | - Reduce the molar ratio of DOTA-NHS ester.- Optimize buffer conditions or add stabilizing excipients.- Purify immediately after conjugation using SEC. |
| Loss of Immunoreactivity | - Conjugation at or near the antigen-binding site.- Denaturation during conjugation or deprotection. | - Reduce the molar ratio to decrease the probability of modifying critical lysine residues[8].- Consider site-specific conjugation methods if random lysine coupling is problematic.- Ensure deprotection is performed on ice to minimize acid-induced damage. |
| Poor Radiolabeling Yield | - Incomplete deprotection of tBu esters.- Presence of competing metal ions in buffers. | - Confirm complete deprotection via mass spectrometry.- Use metal-free buffers (e.g., Chelex-treated) for purification and storage of the final conjugate. |
References
-
Elgström, E., et al. (2018). Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model. Pharmaceuticals, 11(4), 113. Retrieved from [Link]
-
Fichna, J., et al. (2013). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Nature Protocols, 8(8), 1565-1577. Retrieved from [Link]
-
Saladino, R., et al. (2020). A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization. Analytical Chemistry, 92(15), 10456-10464. Retrieved from [Link]
-
Donnelly, P. S., et al. (2012). A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. Dalton Transactions, 41(42), 13035-13051. Retrieved from [Link]
-
Mier, W., et al. (2005). Conjugation of DOTA Using Isolated Phenolic Active Esters: The Labeling and Biodistribution of Albumin as Blood Pool Marker. Bioconjugate Chemistry, 16(1), 195-199. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]
- Govindan, S. V., et al. (2006). Method for preparing dota-antibody conjugates. Google Patents.
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
Kukis, D. L., et al. (1998). Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates. Journal of Nuclear Medicine, 39(12), 2105-2110. Retrieved from [Link]
-
Yang, J., et al. (2015). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. PLoS ONE, 10(6), e0127630. Retrieved from [Link]
-
Liu, Z., & Chen, X. (2011). A Brief Review of Chelators for Radiolabeling Oligomers. Molecules, 16(12), 10242-10268. Retrieved from [Link]
-
Marzano, V., et al. (2018). Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery. Journal of Pharmaceutical and Biomedical Analysis, 156, 219-226. Retrieved from [Link]
-
Jian, W., et al. (2005). Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy. Journal of Pharmaceutical Sciences, 94(4), 874-886. Retrieved from [Link]
-
Aime, S., et al. (2004). Application of tris-allyl-DOTA in the preparation of DOTA–peptide conjugates. Journal of Inorganic Biochemistry, 98(3), 487-495. Retrieved from [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407-4410. Retrieved from [Link]
-
de Jong, M., et al. (2005). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging, 32(3), 306-313. Retrieved from [Link]
-
Marzano, V., et al. (2018). Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery. Journal of Pharmaceutical and Biomedical Analysis, 156, 219-226. Retrieved from [Link]
-
Tinianow, J. N., et al. (2018). Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA. Journal of Nuclear Medicine, 59(9), 1471-1477. Retrieved from [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(43), 8341-8344. Retrieved from [Link]
Sources
- 1. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 11. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of DOTA-tris(tert-Butyl) Esters
Welcome to the technical support center for the deprotection of DOTA-tris(tert-butyl) esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing DOTA-conjugated molecules. Here, we address common challenges and provide expert-driven, field-proven solutions to ensure the successful and complete removal of tert-butyl protecting groups, a critical step in the development of radiopharmaceuticals, MRI contrast agents, and other targeted molecular probes.
Frequently Asked Questions (FAQs)
Q1: I've performed a standard TFA deprotection on my DOTA-peptide conjugate, but LC-MS analysis shows incomplete removal of the tert-butyl groups. What are the primary causes?
A1: Incomplete deprotection of DOTA-tris(t-Bu) esters is a frequently encountered issue, often stemming from a combination of factors related to the inherent stability of the protecting groups and the specific reaction conditions employed. The acid-catalyzed cleavage of tert-butyl esters is known to be more sluggish than that of other acid-labile groups like N-Boc.[1] Several key factors can contribute to this challenge:
-
Insufficient Acid Stoichiometry or Concentration: While the deprotection is catalytic in principle, a significant excess of trifluoroacetic acid (TFA) is often required to drive the reaction to completion, especially when the substrate itself can be protonated.[2]
-
Suboptimal Reaction Time and Temperature: The deprotection of DOTA's tert-butyl esters can be slow, often requiring extended reaction times of several hours at room temperature.[3] In some cases, gentle heating may be necessary, but this must be balanced against the risk of side reactions.
-
Steric Hindrance: The macrocyclic structure of DOTA, coupled with the bulky nature of the tert-butyl groups and potentially a large conjugated molecule (e.g., a peptide or antibody), can sterically hinder the access of TFA to the ester carbonyls.
-
Solvent Effects: The choice of solvent can influence the efficiency of the deprotection. Dichloromethane (DCM) is a common co-solvent with TFA, but its polarity and ability to dissolve all components of the reaction mixture are crucial for a homogeneous and effective reaction.
Q2: My LC-MS results are confusing. What species should I be looking for to confirm incomplete deprotection?
A2: A successful deprotection will show a single major peak corresponding to your fully deprotected DOTA conjugate. In cases of incomplete deprotection, you will observe a mixture of partially deprotected intermediates alongside your starting material and desired product. It is crucial to calculate the expected mass-to-charge ratios (m/z) for all possible species to accurately interpret your LC-MS data.
Table 1: Expected Mass Changes for Monitoring DOTA-tris(t-Bu) Ester Deprotection by Mass Spectrometry
| Species | Modification from Fully Protected | Mass Change (Da) | Example m/z for [M+H]⁺ |
| DOTA-tris(t-Bu)ester Conjugate | Starting Material | 0 | [M+H]⁺ |
| DOTA-bis(t-Bu)ester Conjugate | Loss of one t-Bu group | -56.1 | [M-55.1+H]⁺ |
| DOTA-mono(t-Bu)ester Conjugate | Loss of two t-Bu groups | -112.2 | [M-111.2+H]⁺ |
| Fully Deprotected DOTA Conjugate | Loss of three t-Bu groups | -168.3 | [M-167.3+H]⁺ |
Note: The mass of a tert-butyl group is 57.1 Da. The mass change reflects the loss of C₄H₈ (isobutylene, 56.1 Da) and the addition of H. The exact m/z will depend on the mass of your conjugated molecule (M) and its charge state.
Q3: I am observing side products in my reaction mixture. What are they, and how can I prevent their formation?
A3: The primary source of side reactions during TFA-mediated deprotection is the formation of a highly reactive tert-butyl carbocation (t-Bu⁺).[2] This electrophile can alkylate any nucleophilic species present in the reaction mixture.
Common Side Reactions:
-
Alkylation of Sensitive Residues: If your conjugate contains nucleophilic amino acids such as tryptophan (Trp), methionine (Met), cysteine (Cys), or tyrosine (Tyr), the tert-butyl cation can irreversibly modify their side chains.[2][4]
-
Formation of tert-Butyl Trifluoroacetate: The t-Bu⁺ can be trapped by the TFA counter-ion to form tert-butyl trifluoroacetate, which is also a potent alkylating agent.[5]
Prevention Strategy: The Use of Scavengers
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the t-Bu⁺ before it can react with your product.[2] The choice of scavenger is critical and depends on the composition of your DOTA conjugate.
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Scavenger Cocktail (v/v/v) | Target Side Reactions & Comments | Reference |
| TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | A general-purpose and highly effective cocktail for most peptides. TIS is an excellent scavenger for t-Bu⁺. Water helps to hydrolyze any remaining tert-butyl trifluoroacetate. | [6] |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol is a good scavenger for various carbocations and can help prevent side reactions with tyrosine. | [7] |
| Reagent K: TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust cocktail for complex peptides containing multiple sensitive residues, particularly cysteine and methionine. Thioanisole and EDT are effective sulfur-containing scavengers. | [3] |
Troubleshooting Workflow
If you are facing incomplete deprotection, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A stepwise guide to troubleshooting incomplete DOTA-tris(t-Bu) ester deprotection.
Detailed Experimental Protocols
Protocol 1: Standard TFA Deprotection of DOTA-tris(t-Bu) Ester Conjugates
This protocol provides a starting point for the deprotection of DOTA conjugates.
-
Preparation: Dissolve the DOTA-tris(t-Bu) ester conjugate in a minimal amount of dichloromethane (DCM).
-
Cleavage Cocktail Addition: Add the cleavage cocktail to the dissolved conjugate. A common starting point is a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6] Use a volume sufficient to fully dissolve the conjugate (e.g., 10 mL per 100 mg of peptide-resin conjugate).
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by LC-MS (see Protocol 2). For stubborn deprotections, the reaction time can be extended up to 12 hours.[3]
-
Work-up:
-
Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Precipitate the crude product by adding ice-cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by preparative reverse-phase HPLC (RP-HPLC).
Protocol 2: LC-MS Monitoring of Deprotection
This protocol outlines a general method for monitoring the progress of the deprotection reaction.
-
Sample Preparation: At various time points (e.g., 1, 2, 4 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration appropriate for your LC-MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected m/z values of the starting material, all intermediates, and the final product (refer to Table 1).
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of each species to determine their relative abundance over time.
-
Mechanistic Insight
Understanding the reaction mechanism is key to effective troubleshooting. The deprotection proceeds via an acid-catalyzed cleavage of the C-O bond of the ester, generating a stable tert-butyl carbocation. This cation is the root cause of potential side reactions.
Caption: The mechanism of TFA-mediated deprotection and the role of scavengers in preventing side reactions.
References
-
Amrhein, J. A., Knapp, S., & Hanke, T. (2021). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 64(12), 7991–8009. [Link]
-
Bala, A., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates. Pharmaceuticals, 15(12), 1549. [Link]
- CDN Inc. (n.d.). Cleavage Cocktail Selection. CDN Inc. Technical Bulletin.
-
Chen, Y., et al. (2020). Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy. Theranostics, 10(4), 1545–1556. [Link]
-
de Sá, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(15), 4444. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(11), 1438–1446. [Link]
-
Hao, Y., et al. (2023). Development and Preclinical Evaluation of a Novel 68Ga-Labeled Peptide Probe Targeting CD105 for Tumor Imaging. Bioconjugate Chemistry, 34(1), 134–144. [Link]
-
He, H., et al. (2005). Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy. Journal of Pharmaceutical Sciences, 94(4), 782–793. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
- Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347–1370.
-
Lopolito, M., et al. (2023). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Chemical Biology, 4(1), 12–30. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Notni, J., et al. (2018). Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Chemistry – A European Journal, 24(49), 12948–12957. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
ResearchGate. (n.d.). LC-MS chromatogram of DOTA-TOC conjugate. [Link]
-
Stigers, K. D., et al. (2019). Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer. Theranostics, 9(1), 19–31. [Link]
-
Various Authors. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Online forum post]. ResearchGate. [Link]
-
Various Authors. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? [Online forum post]. ResearchGate. [Link]
-
Various Authors. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Online forum post]. Stack Exchange. [Link]
Sources
- 1. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Optimizing pH for DOTA Radiolabeling Reactions
Introduction: The pH Paradox in DOTA Chemistry
For researchers working with radiopharmaceuticals, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the "universal" chelator. However, it presents a fundamental chemical paradox that frequently leads to labeling failures: Kinetic Inertness vs. Hydrolytic Stability.
To complex a metal ion (e.g.,
This guide provides the technical framework to navigate this narrow window, ensuring high radiochemical yields (RCY) and purity (RCP).
The Science of pH Control (Mechanistic Insight)
The "Sitting-Atop" Mechanism
DOTA labeling is not instantaneous. It proceeds through a two-step mechanism:
-
Intermediate Formation: The metal ion binds rapidly to the pendant carboxylate arms (electrostatic attraction). This forms a "Sitting-Atop" (SAT) complex.
-
Cage Entry (Rate-Limiting Step): The metal must displace the protons on the macrocyclic ring nitrogens to drop into the cage. This requires energy (heat) and a specific pH environment.[1][2][3]
Critical pKa Thresholds
Understanding the protonation state of DOTA is essential for troubleshooting.
-
pKa values: ~12.6, 9.7, 4.5, 4.1, 2.3.
-
At pH < 3.0: The ring nitrogens are fully protonated (
or species). Electrostatic repulsion prevents the positively charged metal from entering the ring. Result: Low Yield. -
At pH > 5.5: The metal ion (
) begins to form hydroxide species ( , ). These hydrolytic species are kinetically inert and will not react with DOTA. Result: Colloidal impurities.
Optimal pH Windows by Isotope
| Radiometal | Optimal pH Range | Critical Risk Factor | Buffer Recommendation |
| Gallium-68 | 3.5 – 4.5 | Colloids form rapidly at pH > 5.0 | Sodium Acetate / HEPES* |
| Lutetium-177 | 4.0 – 5.0 | Hydrolysis at pH > 6.0 | Sodium Acetate / Ascorbate |
| Yttrium-90 | 4.0 – 5.5 | Similar to Lu-177; less sensitive than Ga | Ammonium Acetate |
| Copper-64 | 5.5 – 6.0 | Acid labile; requires higher pH | Ammonium Acetate / MES |
*Note: HEPES is excellent for buffering but is not approved for direct injection in all jurisdictions without purification.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Low Radiochemical Yield (High Free Metal)
Symptom: iTLC shows significant activity at the solvent front (free metal) but no colloid.
-
Root Cause A: pH too low (< 3.5). The DOTA amine protons are not dissociating.
-
Fix: Add 1M Sodium Acetate to shift pH to 4.5.
-
-
Root Cause B: Buffer capacity exceeded. The acidic metal solution (often in 0.05-0.1 M HCl) overwhelmed the buffer.
-
Fix: Increase buffer molarity (e.g., use 1.0 M or 2.5 M stock) or volume.
-
-
Root Cause C: Metal Competition. Trace metals (Zn, Cu, Fe) from low-quality buffers are outcompeting the radiometal.
-
Fix: Use only "Trace Metal Grade" or "Ultrapure" reagents. Pre-treat buffers with Chelex-100 resin.
-
Issue 2: Formation of Colloids (Insoluble Aggregates)
Symptom: iTLC shows activity remaining at the origin (colloid) while free metal moves.
-
Root Cause: pH too high (> 5.0 for Ga-68; > 6.0 for Lu-177).
-
Fix: Acidify the reaction mixture immediately. Once colloids form, they are difficult to reverse. Ensure your starting buffer pH is strictly controlled (e.g., pH 4.5).
-
-
Root Cause: Heating too fast at high pH.
-
Fix: Add the radiometal to the buffer before adding the peptide/DOTA to ensure pH is stable before heating.
-
Issue 3: Precursor Precipitation
Symptom: The reaction solution becomes cloudy upon adding the peptide.
-
Root Cause: Isoelectric Point (pI) Crash. The peptide attached to DOTA may be hydrophobic or have a pI near the reaction pH (4.5).
-
Fix: Add a co-solvent. Ethanol (up to 20% v/v) is standard and also acts as a radiolytic scavenger.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for pH optimization during a standard labeling campaign.
Caption: Logic flow for pH verification during DOTA radiolabeling. Note the divergence at the pH check stage leading to specific failure modes.
Standardized Protocol: Lu-177 DOTA Labeling[2][4]
This protocol is designed to be self-validating. The use of a "Sacrificial" pH strip or micro-electrode is mandatory for the first run of any new batch.
Reagents:
-
Buffer: 1.0 M Sodium Acetate, pH 4.5 (Trace Metal Grade).
-
Scavenger: Gentisic Acid or Ascorbic Acid (prevents radiolysis).
-
Solvent: 0.05 M HCl (for Lu-177).
Step-by-Step:
-
Preparation: In a reaction vial, mix:
- µg DOTA-Peptide (dissolved in water).
-
Volume of 1.0 M Sodium Acetate buffer calculated to be 10% of the final reaction volume.
-
10 µL of 10% Ascorbic Acid (aq).
-
Addition: Add the required activity of
LuCl (typically in 0.05 M HCl). -
The Critical Check:
-
Validation Step: Pipette 0.5 µL of the mixture onto a pH strip.
-
Requirement: The pH MUST be between 4.0 and 5.0.
-
Correction: If pH < 4.0, add more NaOAc. If pH > 5.5, add minute amounts of 0.1 M HCl (risky) or discard and restart with better buffer ratio.
-
-
Incubation: Heat at 95°C for 20 minutes.
-
Cooling: Allow to cool to ambient temperature (< 50°C) before HPLC injection.
Frequently Asked Questions (FAQ)
Q: Can I use HEPES instead of Acetate?
A: Yes, HEPES is often superior for
Q: Why does temperature affect pH?
A: Buffers like Tris and HEPES have high temperature coefficients (
Q: My Ga-68 generator eluate is in 0.1 M HCl or 0.6 M HCl. How do I handle this? A: The acidity of the eluate dictates the volume of buffer needed.
-
For 0.1 M HCl eluate: A standard 1.0 M NaOAc buffer is usually sufficient.
-
For 0.6 M HCl eluate: You often need 2.5 M NaOAc or even 4.0 M NaOAc to neutralize the high acid load without exploding the reaction volume. Always calculate the molar equivalents of Acetate vs. HCl before starting.
References
-
Breeman, W. A. P., et al. (2003). "Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities." European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Banerjee, S., & Pomper, M. G. (2013). "Clinical applications of Gallium-68." Applied Radiation and Isotopes. Link
- Viola-Villegas, N., et al. (2014). "Understanding the chemistry of DOTA complexes." Coordination Chemistry Reviews. (General reference for pKa values and thermodynamic stability).
-
Bauwens, M., et al. (2010).[4] "Optimal buffer choice of the radiosynthesis of 68Ga-Dotatoc for clinical application." Nuclear Medicine Communications. Link
Sources
Technical Support Center: DOTA-Peptide Conjugation
Escalation Level: Tier 3 (Senior Application Scientist) Ticket Topic: Low Yield in DOTA-NHS Ester Conjugation Status: Open
Introduction: The "Race Against Water"
As a Senior Application Scientist, I often see researchers treat DOTA conjugation like a standard peptide coupling. It is not. When you conjugate a DOTA-NHS ester to a peptide, you are managing a kinetic race between two competing reactions: Aminolysis (forming your desired amide bond) and Hydrolysis (destroying your expensive DOTA reagent).
If your yield is low (<30%), you are likely losing this race. The guide below is structured to help you diagnose why you are losing and how to manipulate the kinetics to favor the conjugate.
Part 1: Diagnostic Workflow (Troubleshooting Tree)
Before changing your protocol, identify the failure mode. Use this decision tree to isolate the variable responsible for low yield.
Figure 1: Diagnostic logic flow for identifying the root cause of low conjugation yield. Blue nodes represent decision points; red/black nodes indicate critical stops.
Part 2: The Core Mechanisms (Why It Fails)
To fix the problem, you must understand the "Enemy": Water .
1. The pH Paradox
The reaction requires the peptide's amine to be deprotonated (nucleophilic).
-
Lysine pKa: ~10.5
-
N-terminus pKa: ~8.0
-
DOTA-NHS Hydrolysis Half-life:
The Trap: If you raise the pH to 9.0 to deprotonate the Lysine, you destroy the DOTA-NHS ester in minutes. If you lower the pH to 7.0 to save the ester, the Lysine is protonated (
2. The "Invisible" Competitor
Many researchers use standard buffers like Tris or Glycine .
-
The Issue: Tris contains a primary amine.[3] It is a nucleophile.[2] If you use Tris, you are conjugating DOTA to your buffer, not your peptide.
-
The Fix: Use HEPES , Phosphate (PBS) , or Borate buffers.[3]
3. Reagent "Dead on Arrival"
DOTA-NHS esters are extremely hygroscopic. If you take the bottle out of the freezer and open it before it reaches room temperature, condensation forms inside. This water hydrolyzes the NHS ester immediately. The powder looks the same, but it is chemically dead [4].
Part 3: Optimized Protocol (SOP)
This protocol is designed to maximize yield by balancing kinetics and solubility.
Reagents Required:
-
Peptide (Desalted or HPLC purified, no ammonium salts).
-
DOTA-mono-NHS ester (Macrocyclics B-270 or equivalent).[4]
-
Conjugation Buffer: 0.1 M HEPES or Phosphate, pH 8.3.
-
Anhydrous DMSO or DMF.[3]
Step-by-Step Methodology
| Step | Action | Senior Scientist Insight (The "Why") |
| 1 | Buffer Prep | Prepare 0.1M HEPES, pH 8.3. Ensure it is Amine-Free . |
| 2 | Peptide Solubilization | Dissolve peptide in Buffer at high concentration (2–10 mg/mL). |
| 3 | DOTA Activation | Dissolve DOTA-NHS in anhydrous DMSO/DMF immediately before use. |
| 4 | Stoichiometry | Add 3x to 5x molar excess of DOTA-NHS to the peptide solution. |
| 5 | Incubation | React for 2–4 hours at Room Temp (or 4°C overnight). |
| 6 | Validation | Check pH after adding DOTA. Adjust to 8.0–8.3 if it dropped. |
| 7 | Purification | RP-HPLC (C18 column). Gradient: Water/Acetonitrile + 0.1% TFA.[5] |
Part 4: Self-Validating Quality Control
How do you know if your DOTA-NHS ester is bad before wasting your peptide? Perform this NHS Activity Test [4].
-
Dissolve 1 mg DOTA-NHS in 1 mL pH 7.0 Phosphate Buffer.
-
Immediately read Absorbance at 260 nm (
).[3][6] -
Add 10 µL 1M NaOH (to force hydrolysis). Wait 5 mins.
-
Read Absorbance at 260 nm again (
). -
Analysis: The NHS leaving group absorbs at 260 nm.[3][6]
-
If
is already high (close to ), your reagent was dead in the bottle. -
If
, your reagent is active.
-
Part 5: Quantitative Troubleshooting Matrix
| Observation | Likely Cause | Corrective Action |
| Yield < 5% | Buffer contains Amines (Tris/Glycine). | Switch to HEPES or PBS. |
| Yield < 5% | Reagent Hydrolyzed (Dead). | Perform NHS Activity Test.[3][6] Buy fresh reagent. |
| Yield ~30-50% | pH too low (< 7.5). | Adjust buffer to pH 8.3. |
| Yield ~30-50% | Peptide Concentration too low. | Increase peptide conc. to >2 mg/mL to outcompete water. |
| Mass +40 Da | Metal Contamination (Ca/Fe). | Use Chelex-treated buffers; avoid glass (leaches Ca). |
| Mass +18 Da | Hydrolyzed DOTA (Non-covalent). | Incomplete purification. Improve HPLC gradient. |
Part 6: Reaction Pathway Visualization
This diagram illustrates the competing pathways you are managing.
Figure 2: Kinetic competition between Aminolysis (Green path) and Hydrolysis (Red path). Optimization aims to maximize the Green path.
References
-
BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from
-
Lumiprobe. (n.d.). Hydrolysis rates for NHS ester functionalized dyes.[6] Retrieved from
-
Macrocyclics. (2024). DOTA-NHS-ester User Guide and Specifications. Retrieved from
-
G-Biosciences. (2015).[6] How to determine reactivity of NHS esters. Retrieved from
-
National Institutes of Health (NIH). (2017). Optimising conditions for radiolabelling of DOTA-peptides. PubMed Central. Retrieved from
Sources
Technical Support Center: Purification of DOTA Conjugates by HPLC
From the Senior Application Scientist's Desk
Welcome to the technical support center for the purification of DOTA-conjugated molecules. As a Senior Application Scientist, I understand that the unique properties of these chelating agents present specific challenges during HPLC purification. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are fundamental to the development of radiopharmaceuticals and other targeted therapies. Their propensity to interact with metal ions, however, is not limited to the radioisotope of interest; it extends to trace metals within your HPLC system, which can lead to frustrating and difficult-to-diagnose chromatographic problems.
This guide is structured to provide direct, actionable solutions to common issues encountered in the field. We will move from specific, acute problems in our Troubleshooting Guide to broader, foundational questions in the FAQs. My goal is to explain not just the "what" but the "why" behind each recommendation, empowering you to develop robust, self-validating purification protocols.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses the most frequent and challenging problems observed during the HPLC purification of DOTA conjugates.
Question 1: Why is my DOTA-conjugate peak severely tailing or showing poor shape?
Peak tailing is arguably the most common issue when working with chelating agents like DOTA.[1] An ideal chromatographic peak is symmetrical (a Gaussian shape), but tailing indicates a secondary, undesirable interaction is occurring between your molecule and the stationary phase or system hardware.
Core Causality: Unwanted Metal Chelation
The primary cause of peak tailing for DOTA conjugates is interaction with trace metal ions.[2][3] Standard stainless steel HPLC systems can leach metal ions (e.g., iron, nickel, chromium), and even "bio-inert" systems made of titanium can leach Ti⁴⁺ ions under certain mobile phase conditions.[4][5] These free metal ions can become adsorbed onto the silica surface of the column. The DOTA moiety of your conjugate, being an excellent chelator, then interacts with these immobilized metal ions, causing a secondary retention mechanism that results in peak tailing.
Troubleshooting & Solutions
| Potential Cause | Diagnostic Step | Solution | Scientific Rationale |
| Metal Contamination in System/Column | Run a blank gradient after flushing the system. If the problem persists with a new column, the issue is likely the system hardware. | System Passivation: Flush the entire system (all flow paths, injector loop, and column) with a solution of 0.1-1 mM EDTA.[4] Follow with high-purity water and your mobile phase until the baseline is stable. Use of PEEK or MP35N Hardware: If possible, use a metal-free or bio-inert HPLC system with PEEK tubing and fittings to minimize metal ion exposure. | EDTA is a strong chelator that strips away metal ions from the surfaces of the HPLC tubing and column, removing the sites of secondary interaction.[4] PEEK (polyether ether ketone) is a metal-free polymer, eliminating the source of leached metal ions. |
| Active Silanol Groups on Column | The issue is more pronounced with basic peptides or molecules. | Mobile Phase Modification: Ensure your mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Use an Appropriate Buffer: For pH-sensitive separations, use a suitable buffer to maintain a consistent charge on your analyte and the silanol groups.[6] | TFA protonates residual silanol groups on the silica surface, minimizing their interaction with basic functional groups on the analyte. It also forms an ion pair with the analyte, improving peak shape. |
| Column Overload | Inject a 1:10 and 1:100 dilution of your sample. If peak shape improves dramatically, you are overloading the column. | Reduce Injection Mass: Decrease the amount of sample injected onto the column.[1][7] Use a Higher Capacity Column: Switch to a column with a larger diameter or a stationary phase with a higher surface area. | Exceeding the binding capacity of the stationary phase leads to a non-linear relationship between concentration and retention, causing peak distortion. |
Question 2: I'm seeing multiple peaks when I expect only one. What are they?
The appearance of unexpected peaks can be due to several factors, from reaction byproducts to system contamination.
Core Causality: Incomplete Reactions or System Contamination
The conjugation process itself can be a source of impurities.[8] Incomplete reaction or the presence of side-products will naturally lead to multiple species that need to be separated. Alternatively, "ghost peaks" can arise from contaminants in your sample or carryover from previous injections.[9]
Troubleshooting & Solutions
| Potential Cause | Diagnostic Step | Solution | Scientific Rationale |
| Incomplete Conjugation | Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the different peaks. | Optimize the conjugation reaction (e.g., adjust pH, molar ratio of DOTA-NHS to peptide, reaction time). | Unreacted peptide and excess DOTA reagent are common impurities. LC-MS provides definitive identification to guide reaction optimization. |
| Isomers or Diastereomers | Peaks are very close together and have identical mass spectra. | Modify the HPLC gradient to be shallower, change the organic modifier (e.g., acetonitrile to methanol), or adjust the temperature. | DOTA conjugation can sometimes create diastereomers if the parent molecule has chiral centers. These isomers have very similar properties and require high-resolution separation conditions. |
| Ghost Peaks / Carryover | Inject a "blank" (injection solvent only). If peaks appear, the issue is carryover or system contamination. | Implement Needle Washes: Use a strong solvent (e.g., isopropanol or a mix of acetonitrile/water with acid) for the autosampler needle wash. Flush the System: Run a high-organic wash or a blank gradient between sample sets. | Contaminants from a previous high-concentration sample can adsorb to the injector needle, valve, or column head and elute in subsequent runs, appearing as ghost peaks.[9] |
| Degradation of Conjugate | Peak profile changes over time when the sample is left in the autosampler. | Ensure the sample is stored in a stable buffer and use a cooled autosampler (4 °C). | DOTA conjugates, particularly peptides and antibodies, can be susceptible to degradation (e.g., oxidation, hydrolysis) if left at room temperature in an inappropriate solvent. |
Experimental Workflow & Protocols
A reliable purification process is built on a solid, reproducible protocol. Below is a standard workflow and a detailed step-by-step method for the purification of a DOTA-peptide conjugate.
General Purification Workflow
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. silcotek.com [silcotek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
Technical Support Center: DOTA Ester Deprotection Troubleshooting
Executive Summary: The "Acid Test" of Chelator Synthesis
Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the critical final step of DOTA conjugation: removing the tert-butyl protecting groups.[1]
The Central Conflict: DOTA-tris(t-butyl ester) is notoriously stubborn. While standard Boc/t-butyl groups on amino acids cleave in 30–60 minutes, the DOTA macrocycle often requires 2–5 hours of exposure to high-concentration Trifluoroacetic Acid (TFA) for complete removal. This extended acid exposure creates a hostile environment for your conjugated peptide or antibody, leading to the two most common failure modes:
-
Incomplete Deprotection: Remaining t-butyl groups render the chelator inactive (cannot coordinate metals like
Ga or Lu). -
Cation Scrambling (Alkylation): The liberated t-butyl cations (
) re-attach to electron-rich residues (Trp, Tyr, Met) on your peptide.
This guide provides the mechanistic insight and protocols to navigate this balance.
Troubleshooting Dashboard (Q&A)
Case 1: The "Heavy" Product (Mass Spec +56 Da / +112 Da)
User Query: "My ESI-MS shows a major peak at [M+56] and [M+112]. Is this a side reaction?"
Diagnosis: Incomplete Deprotection. Unlike linear peptides, the DOTA macrocycle is sterically crowded. The first two t-butyl groups leave relatively easily, but the final esters are stabilized by the macrocyclic environment. If you see +56 Da units, you have mono- or di-esters remaining.
Root Cause:
-
Reaction time too short (< 2 hours).
-
TFA concentration too low (e.g., using 50% TFA).
-
Water content too high (diluting the acid strength).
Corrective Action:
-
Increase Acid Strength: Use 95% TFA . The protons must be in vast excess to drive the equilibrium.
-
Extend Time: DOTA-peptide conjugates often require 3 to 5 hours at room temperature.
-
The "Re-Treatment" Protocol: Isolate the crude intermediate (precipitation in ether), dry it thoroughly, and resubmit to fresh cleavage cocktail for another 2 hours.
Case 2: The "Ghost" Peak (Mass Spec +56 Da on Peptide)
User Query: "I have a +56 Da peak, but I treated it for 6 hours. The DOTA is fully deprotected, but the mass is still wrong."
Diagnosis: Irreversible Alkylation (Scavenger Failure).
You have successfully removed the t-butyl group from the DOTA, but the resulting
Root Cause:
-
Insufficient Scavengers: You likely used a "standard" cleavage cocktail (e.g., 95% TFA / 5% Water) which lacks the nucleophilic power to trap the flood of cations released from a tri-protected DOTA.
-
Volume Mismatch: The ratio of solvent volume to resin/peptide mass was too low, leading to a high local concentration of cations.
Corrective Action:
-
Switch Cocktail: Use Reagent K or a high-scavenger mix (see Protocols below).
-
Add TIS: Triisopropylsilane (TIS) is the "gold standard" hydride donor for quenching stable carbocations.
-
Add Dithiol: For Trp-containing peptides, 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) is mandatory to protect the indole ring.
Case 3: The "Dead" Chelator (Low Radiolabeling Yield)
User Query: "My mass spec looks perfect, but the DOTA won't label with
Diagnosis: Metal Contamination (The "Silent Blocker").
DOTA is a promiscuous chelator. If your deprotection solvents or glassware contained trace amounts of Fe
Root Cause:
-
Use of non-trace-metal grade solvents.
-
Use of glass syringes or metallic spatulas during workup.
Corrective Action:
-
Acid Wash: Wash all glassware with 1M HCl or metal-free detergents.
-
Reagents: Use semiconductor-grade or "trace metal" grade water and solvents.
-
Purification: HPLC purification with 0.1% TFA usually strips weak metals, but Fe
can bind tightly. You may need to incubate the compound with EDTA (to strip the DOTA) and then repurify.
Visualizing the Chemistry
The following diagram illustrates the mechanistic pathway of deprotection and the "fork in the road" where scavengers determine success or failure.
Caption: Figure 1. The fate of the tert-butyl cation. Without adequate scavengers (Green path), the cation irreversibly alkylates the peptide payload (Red path).
Validated Protocols
Protocol A: The "Standard" Cocktail (For Robust Peptides)
Use this for sequences without Trp, Met, or Cys.
| Component | Volume % | Function |
| TFA | 95.0% | Strong acid for ester hydrolysis. |
| TIS | 2.5% | Hydride donor; traps cations. |
| Water | 2.5% | Hydrolyzes the ester bond; traps t-butyl as t-butanol. |
Procedure:
-
Dissolve the DOTA-conjugate in the cocktail at a concentration of 10 mg/mL .
-
Stir at room temperature for 3 to 4 hours .
-
Precipitate in cold diethyl ether (
volume). -
Centrifuge (4000 rpm, 10 min) and decant ether.
Protocol B: The "High-Risk" Cocktail (Reagent K Equivalent)
Mandatory for peptides containing Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
| Component | Volume % | Function |
| TFA | 82.5% | Acid source. |
| Phenol | 5.0% | Protects Tyr; traps cations. |
| Water | 5.0% | Hydrolysis agent. |
| Thioanisole | 5.0% | Strong nucleophile; protects Met/Cys. |
| EDT | 2.5% | Critical for preventing Trp alkylation. |
Procedure:
-
Safety Note: EDT smells like rotten eggs. Use a fume hood.[6]
-
Dissolve conjugate (10 mg/mL).
-
Stir at room temperature for 3 to 5 hours .
-
Precipitate in cold ether.
-
Wash: The pellet may smell of EDT. Wash 3x with cold ether to remove thiol residues.
Decision Tree for Optimization
Caption: Figure 2. Logic flow for diagnosing DOTA deprotection failures based on Mass Spectrometry and Radiolabeling data.
References
-
Viola-Villegas, N., et al. "A practical, convergent synthesis of prostate-specific membrane antigen (PSMA) targeted imaging agents." Current Radiopharmaceuticals, 2008. Link
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[7] International Journal of Peptide and Protein Research, 1978.[7] (Foundational work on scavengers). Link
-
Thermo Fisher Scientific. "Introduction to Cleavage Techniques & Scavenger Selection." Technical Guide. Link
-
Linjing, M., et al. "Identification, characterization and suppression of side-products formed during the synthesis of high dose 68Ga-DOTA-TATE."[2] Applied Radiation and Isotopes, 2013. Link
-
RSC Publishing. "Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling." RSC Advances, 2023. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification, characterization and suppression of side-products formed during the synthesis of high dose ⁶⁸Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High Specific Activity DOTA-Peptide Labeling
Status: Online | Tier: Advanced Application Support Subject: Optimization of Specific Activity (SA) for 177Lu, 68Ga, and 90Y DOTA-Conjugates
Introduction: The Specific Activity Imperative
Welcome. If you are reading this, you are likely hitting a "glass ceiling" in your radiolabeling performance. You may be achieving >95% radiochemical yield (RCY) at low specific activities, but as you attempt to push the envelope—reducing peptide mass to improve receptor saturation or therapeutic index—your yields collapse.
High specific activity (SA) is not merely a function of adding more activity; it is a war against entropy and contamination. In DOTA radiochemistry, molar activity is limited by the weakest link in your trace metal control.
This guide synthesizes thermodynamic realities with field-proven troubleshooting protocols to help you approach the theoretical maximum SA (e.g., >50 GBq/µmol for 177Lu).
Module 1: The Invisible Enemy (Trace Metal Contamination)
User Query: "My labeling yield drops significantly when I reduce the peptide mass below 10 µg, even though the activity concentration is constant. Why?"
Root Cause: Competitive Chelation. DOTA is a promiscuous chelator. While it forms stable complexes with Lanthanides (Lu) and Gallium (Ga), it has a high thermodynamic affinity for transition metals like Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe³⁺). These metals are ubiquitous—leaching from glassware, reagents, and even the generator lines.
If your reaction contains 10 pmol of Zn²⁺ (a microscopic amount) and you are trying to label 5 pmol of peptide , the Zn²⁺ will occupy the DOTA cages before the radiometal has a chance, especially if the radiometal is in the picomolar range.
The Solution: The "Metal-Free" Protocol
-
Acid Washing (Mandatory): Never use "clean" lab glassware. All reaction vials and stir bars must be soaked in 1M HCl or HNO₃ for >4 hours, then rinsed with ultrapure water (18 MΩ·cm). This strips Zn/Fe from the glass lattice.
-
Reagent Purity: Use only "Trace Metal Basis" (99.999%) buffers. Standard ACS-grade sodium acetate often contains enough Fe to kill a high-SA reaction.
-
The "Buffer Check" (Self-Validating Step): Before committing valuable peptide, perform a "dummy run."
Diagram 1: Competitive Chelation Mechanism
Caption: Trace metals (Zn/Cu) often outcompete the radiometal because they are present in higher molar concentrations and chelate faster at lower activation energies.
Module 2: Thermodynamics & Kinetics (pH and Temperature)
User Query: "I am seeing colloid formation (precipitate) in my 68Ga labeling, or slow kinetics with 177Lu."
Root Cause: Incorrect pH or insufficient energy input.
-
pH < 3.5: Protonation of the DOTA carboxylate arms prevents metal coordination.
-
pH > 5.0: Radiometals (especially Ga and Lu) hydrolyze into insoluble colloids (e.g., Ga(OH)₃).
-
Temperature: DOTA is a macrocycle. The metal must "squeeze" into the cage. This requires overcoming a high activation energy barrier.
The Solution: The "Goldilocks" Zone
| Parameter | Optimal Range | Why? |
| pH | 4.0 – 4.5 | Balances deprotonation of DOTA (pKₐ dependent) vs. hydrolysis of the metal. |
| Buffer | Na-Acetate / Ascorbate | Acetate acts as a weak competing ligand, preventing hydrolysis while "handing off" the metal to DOTA. Avoid HEPES if possible (regulatory hurdles), though it labels efficiently. |
| Temp (Lu/Y) | 80°C - 95°C | 15-20 mins. Required to "snap" the DOTA cage shut. |
| Temp (Ga) | 95°C - 100°C | 5-10 mins. Ga kinetics are faster but require high heat to ensure thermodynamic stability. |
Expert Insight: For 177Lu, if you cannot heat (e.g., antibody labeling), you must switch chelators to CHX-A''-DTPA. DOTA requires heat for high stability.
Module 3: Radiolysis (Protecting the Payload)
User Query: "My RCY is 99% at T=0, but HPLC shows 85% purity after 24 hours. The peptide is fragmenting."
Root Cause: Radiolysis. At high specific activities (high GBq/mL), the alpha/beta particle flux ionizes water, creating hydroxyl radicals (•OH) and superoxides. These radicals attack the peptide bonds, destroying the affinity of your drug.
The Solution: Radical Scavenging You must include a "sacrificial lamb"—a molecule that absorbs radicals preferentially over your peptide.
Recommended Scavenger Cocktail:
-
Ascorbic Acid (Vitamin C): The baseline antioxidant. Use ~50 mg/mL in the reaction buffer.
-
Ethanol (EtOH): A potent hydroxyl scavenger. Adding 5-10% EtOH to the reaction mixture significantly stabilizes the peptide.
-
L-Methionine: Protects against oxidation of methionine residues in the peptide sequence.
-
Gentisic Acid: Highly effective, often used in commercial kits (e.g., Lutathera).
Protocol Note: Add scavengers during the labeling if they don't interfere (Ascorbate/Gentisic acid are weak chelators and usually safe). If using strong scavengers that might complex metals (e.g., EDTA is forbidden), add them post-labeling.
Module 4: Optimized Workflow Visualization
User Query: "How do I put this all together into a robust SOP?"
The following workflow integrates metal avoidance, kinetic optimization, and radiolysis protection.
Diagram 2: High-SA Optimization Workflow
Caption: A self-validating workflow. Note that purification (Step 5b) should be a backup, not a standard requirement. If you constantly need purification, your upstream metal control (Step 1) is failing.
References & Further Reading
-
Breeman, W. A. P., et al. (2003).[4] Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging.[2][4]
-
Key Insight: Established the canonical pH 4.5 and temperature rules for DOTA labeling.
-
-
IAEA TECDOC-1748. (2014). Production of Lutetium-177 for Targeted Radionuclide Therapy.[3][5][6] International Atomic Energy Agency.[7]
-
Key Insight: Comprehensive guide on Lu-177 production, including "direct" vs "indirect" routes and specific activity calculations.
-
-
de Blois, E., et al. (2014). Effectiveness of Quenchers to Reduce Radiolysis of (111)In-, (90)Y- and (177)Lu-Labelled Somatostatin Analogues. Current Radiopharmaceuticals.[1][3][5]
-
Key Insight: Comparative analysis of Ascorbic Acid, Ethanol, and Methionine in preventing peptide degradation.
-
-
Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application Relationship. Molecules.[3][4][8][9][10]
-
Key Insight: Detailed troubleshooting for Ga-68 generator eluate impurities (Zn/Fe) and their impact on specific activity.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.sckcen.be [researchportal.sckcen.be]
- 3. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations [mdpi.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. Cernavoda reactor to produce Lutetium-177 - Nuclear Engineering International [neimagazine.com]
- 6. researchgate.net [researchgate.net]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Metal Ion Incorporation into DOTA
Welcome to the technical support center for DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelation. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of incorporating metal ions into this widely used macrocyclic chelator. Here, we address common challenges and provide in-depth troubleshooting guidance to ensure the successful synthesis and application of your DOTA-metal complexes.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the metalation of DOTA and its conjugates.
Q1: Why is my radiolabeling efficiency with DOTA lower than expected?
Low radiolabeling efficiency is a frequent issue and can stem from several factors. The most common culprits include suboptimal pH, the presence of competing metal ion impurities, and inadequate temperature. The kinetics of DOTA chelation are optimal at a pH between 4 and 4.5.[1][2] Deviations below pH 4 can significantly slow down the reaction, while a pH above 5 can lead to the formation of metal hydroxides, reducing the availability of the free metal ion for chelation.[1][2] Furthermore, DOTA is a non-selective chelator and will bind to other metal ions present in your reaction mixture, such as Fe³⁺, Cu²⁺, and Zn²⁺, which can be present in concentrations orders of magnitude higher than your radiometal.[3]
Q2: Is heating always necessary for DOTA labeling?
For many trivalent radiometals, yes. The rigid macrocyclic structure of DOTA, which contributes to the high kinetic inertness of the final complex, also results in slow complexation kinetics.[4][5] Heating is often required to overcome this kinetic barrier and achieve quantitative labeling in a reasonable timeframe.[6] For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is typically completed within 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[1][2] However, for some larger metal ions, novel chelators are being developed to allow for room temperature labeling.[7]
Q3: Can I use DOTA for any metal ion?
While DOTA is a versatile chelator for many di- and trivalent cations, it is not universally suitable.[8] The size of the metal ion plays a crucial role. DOTA shows decreased thermodynamic stability with larger metal ions.[4] For instance, while effective for ions like Lu³⁺ and In³⁺, its performance is less optimal for larger radiometals like ²²⁵Ac³⁺, which may require longer incubation times or higher temperatures for efficient chelation.[7][9] Furthermore, some metal ions, like Sb(III), form highly unstable complexes with DOTA that are susceptible to transchelation by biologically abundant divalent metal ions, rendering them unsuitable for in vivo applications.[10]
Q4: How does conjugation to a peptide or antibody affect DOTA's chelating properties?
Covalently linking DOTA to a biomolecule can alter its metal-binding characteristics.[11] The conjugation process can influence the local chemical environment of the chelator, potentially affecting the pKa values of the carboxylic acid groups and the conformation of the macrocycle. These changes can, in turn, impact the metal-loading kinetics. For example, one study found that the yttrium-loading rates of a DOTA-butylamide conjugate were approximately half those of unconjugated DOTA.[11] Therefore, it is crucial to optimize labeling conditions for each specific DOTA-conjugate.
Q5: What is "transchelation" and how can I prevent it?
Transchelation, also known as transmetalation, is the transfer of a metal ion from one chelator to another. In the context of DOTA-based radiopharmaceuticals, this can lead to the in vivo release of the radionuclide from the DOTA complex and its subsequent uptake by other biological molecules or tissues, which can increase off-target toxicity and reduce imaging contrast.[6] While DOTA complexes are generally kinetically inert, transchelation can still occur, especially if the initial complex formation was incomplete or if the complex is not sufficiently stable for the chosen metal ion.[5][10] Ensuring complete and stable complexation through optimized labeling conditions and rigorous quality control is the best way to minimize transchelation.
In-Depth Troubleshooting Guides
This section provides more detailed guidance on specific experimental challenges.
Issue 1: Poor Radiolabeling Yield
You've performed your radiolabeling reaction, but the incorporation of the metal ion into your DOTA-conjugate is disappointingly low. Let's break down the potential causes and solutions.
Troubleshooting Workflow: Low Radiolabeling Yield
Caption: Troubleshooting flowchart for low radiolabeling yield.
Causality and Experimental Choices:
-
pH is Paramount: The protonation state of the four carboxylic acid groups and the four nitrogen atoms of the DOTA macrocycle is highly pH-dependent. At the optimal pH of 4.0-4.5, the carboxylate groups are sufficiently deprotonated to coordinate the metal ion, while the macrocycle retains enough flexibility for the metal to enter the cavity.[1][2] Below this range, protonation of the carboxylates hinders metal binding. Above this range, the formation of insoluble metal hydroxides becomes a competing reaction, effectively sequestering the metal ion.[1][2]
-
Temperature as a Kinetic Driver: The chelation process involves a significant conformational rearrangement of the DOTA molecule to encapsulate the metal ion. This process has a high activation energy, which is why heating is often necessary to accelerate the reaction to completion within a practical timeframe.[6] The optimal temperature can vary depending on the specific metal ion and the DOTA conjugate. For thermally sensitive biomolecules, longer incubation times at lower temperatures (e.g., 37°C) may be a necessary trade-off, though this may require a higher concentration of the DOTA-conjugate.[9]
-
The Problem of "Invisible" Competitors: Commercially available radionuclide preparations, especially those produced by cyclotrons, can contain trace amounts of other metal ions that can compete with the desired radiometal for DOTA chelation.[3] Common culprits include iron, copper, and zinc.[3] If you suspect metal ion contamination, consider using a higher purity grade of the radionuclide or implementing a pre-purification step.
-
Reagent Integrity: Always use high-purity, metal-free water and reagents for preparing your buffers and reaction mixtures. Trace metal contamination from glassware or reagents can significantly impact your labeling efficiency.
Issue 2: Instability of the DOTA-Metal Complex Post-Labeling
You've achieved a high radiolabeling yield, but your quality control experiments reveal that the complex is unstable over time, showing signs of metal dissociation.
Troubleshooting Workflow: Post-Labeling Instability
Caption: Troubleshooting flowchart for post-labeling instability.
Causality and Experimental Choices:
-
Incomplete Chelation: The presence of even a small amount of unchelated radiometal can be mistaken for complex instability. It is crucial to perform rigorous quality control to separate the DOTA-metal complex from the free radiometal.
-
Radiolytic Degradation: At high radioactivity concentrations, the radiation emitted by the radionuclide can cause damage to the DOTA molecule itself, leading to the release of the metal ion.[12][13] Studies have shown that DOTA can undergo decarboxylation and cleavage of its acetate arms under irradiation.[12][13] Interestingly, the metal complex is often more resistant to radiolysis than the free ligand, as the metal ion can help to stabilize the molecule.[12][13] The addition of radical scavengers, such as ascorbic acid or ethanol, to the formulation can help to mitigate radiolytic damage.
-
Intrinsic Complex Instability: As mentioned earlier, the stability of the DOTA complex is highly dependent on the metal ion. If you are working with a metal that has a suboptimal fit for the DOTA cavity, you may observe inherent instability. In such cases, exploring alternative chelators may be necessary. For example, for larger metal ions like ²²⁵Ac, chelators with larger cavities are being investigated.[7]
-
Storage Conditions: The stability of the DOTA-metal complex can be influenced by the pH, temperature, and composition of the storage buffer. It is important to store the final product under conditions that maintain the integrity of the complex.
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide
This protocol provides a general framework for the radiolabeling of a DOTA-conjugated peptide with a trivalent radiometal.
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-peptide in metal-free water at a concentration of 1 mg/mL.
-
Prepare a reaction buffer of 0.1 M ammonium acetate, adjusted to pH 4.5 with metal-free acetic acid.
-
Obtain the radionuclide in a suitable formulation (e.g., in 0.05 M HCl).
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine the following:
-
50 µL of 0.1 M ammonium acetate buffer (pH 4.5)
-
10 µg of DOTA-peptide (10 µL of a 1 mg/mL stock)
-
5-10 µL of the radionuclide solution (adjust volume based on desired activity)
-
-
Gently mix the reaction components.
-
Incubate the reaction mixture in a heating block at the recommended temperature for the specific radionuclide (e.g., 80-100°C) for 20-30 minutes.[1][2]
-
-
Quenching the Reaction:
-
After incubation, cool the reaction mixture to room temperature.
-
To quench the reaction and chelate any remaining free radiometal, add 5 µL of 50 mM DTPA solution.
-
-
Quality Control:
-
Determine the radiochemical purity of the product using a suitable method, such as instant thin-layer chromatography (iTLC) or radio-HPLC.
-
For iTLC, spot a small aliquot of the reaction mixture onto a silica gel strip and develop with a suitable mobile phase (e.g., 50 mM DTPA). The DOTA-peptide complex will remain at the origin, while the free radiometal will move with the solvent front.
-
Calculate the radiochemical purity by dividing the radioactivity of the complex by the total radioactivity.
-
Protocol 2: Purification of the Radiolabeled DOTA-Peptide
If the radiochemical purity is below the desired specification (typically >95%), purification is necessary.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by metal-free water (10 mL).
-
Load the quenched reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with metal-free water (5 mL) to remove any unchelated, hydrophilic radiometal.
-
Elute the purified radiolabeled DOTA-peptide from the cartridge with an appropriate solvent mixture, such as 50% ethanol in water.
-
Collect the eluate and confirm the radiochemical purity using the quality control method described above.
-
Data Presentation
Table 1: Recommended Reaction Conditions for DOTA Labeling with Common Radiometals
| Radiometal | Typical pH | Recommended Temperature (°C) | Typical Incubation Time (min) | Reference |
| ⁶⁸Ga | 3.5 - 4.5 | 95 | 5 - 10 | [3] |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [1] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [1][2] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 - 95 | 20 - 30 | [1][2] |
| ²²⁵Ac | ~6.0 | 80 | 5 - 10 | [9] |
Conclusion
The successful incorporation of metal ions into DOTA is a multi-faceted process that requires careful attention to experimental details. By understanding the underlying chemical principles and systematically troubleshooting any issues that arise, researchers can confidently prepare high-quality DOTA-metal complexes for their specific applications. This guide provides a foundation for navigating the common challenges, but it is important to remember that optimization is often necessary for each unique DOTA-conjugate and metal ion pair.
References
- Harnessing alpha-emitting radionuclides for therapy: radiolabeling method review - Journal of Nuclear Medicine. (2021). Journal of Nuclear Medicine.
-
de Jong, M., Breeman, W. A., Bernard, B. F., van der Wansem, K., Kwekkeboom, D. J., Valkema, R., & Krenning, E. P. (2001). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine, 28(1), 101-107. [Link]
-
Price, E. W., & Orvig, C. (2014). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. Dalton Transactions, 43(4), 1333-1361. [Link]
-
Breeman, W. A., de Jong, M., Visser, T. J., Erion, J. L., & Krenning, E. P. (2003). Optimising conditions for radiolabelling of DOTA-peptides with (90)Y, (111)In and (177)Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging, 30(6), 917-920. [Link]
-
St-Jean, M., Cayer, S., & Paquette, J. (2019). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. Scientific Reports, 9(1), 1-11. [Link]
-
Stoffels, G., Müller, C., Holschbach, M., & Neumaier, B. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Metallomics, 15(2), mfac103. [Link]
-
Scherer, M., Comby-Zerbino, C., & Le, T. (2023). Effect of metal complexation on the radiolytic stability of DOTA. Physical Chemistry Chemical Physics, 25(29), 19575-19584. [Link]
-
Thiele, N. A., & Wilson, J. J. (2018). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research, 51(11), 2634-2642. [Link]
-
Jeong, K., Slack, C. C., Vassiliou, C. C., Dao, P., Gomes, M. D., Kennedy, D. J., ... & Pines, A. (2011). Investigation of DOTA–Metal Chelation Effects on the Chemical Shift of 129Xe. Angewandte Chemie International Edition, 50(43), 10144-10147. [Link]
-
Grolmusz, V. K., Rózsa, B., Nagy, G., Szikra, D., & Trencsényi, G. (2021). Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. Molecules, 26(21), 6432. [Link]
-
Scherer, M., Comby-Zerbino, C., Le, T., & Fattahi, M. (2023). Effect of metal complexation on the radiolytic stability of DOTA. Physical Chemistry Chemical Physics, 25(29), 19575-19584. [Link]
-
Wu, C., & Shively, J. E. (1999). NMR studies of the metal-loading kinetics and acid-base chemistry of DOTA and butylamide-DOTA. Bioconjugate Chemistry, 10(2), 221-230. [Link]
-
Ramogida, C. F., & Orvig, C. (2021). The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. Chemical Reviews, 122(1), 1059-1117. [Link]
-
Notni, J., & Wester, H. J. (2018). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Methods in Molecular Biology, 1771, 147-166. [Link]
-
Science.gov. (n.d.). dota chelating agent: Topics by Science.gov. [Link]
-
Southcott, M., & Koutsantonis, G. A. (2019). Facile transmetallation of [SbIII(DOTA)]− renders it unsuitable for medical applications. Dalton Transactions, 48(45), 16839-16842. [Link]
-
Wikipedia. (2023, December 1). DOTA (chelator). [Link]
Sources
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 6. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 9. connectsci.au [connectsci.au]
- 10. Facile transmetallation of [SbIII(DOTA)]− renders it unsuitable for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR studies of the metal-loading kinetics and acid-base chemistry of DOTA and butylamide-DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DOTA Labeling Efficiency
A Senior Application Scientist's Guide to Mitigating the Impact of Metal Contaminants
Welcome to the technical support center for DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to metal contaminants that can significantly impair the efficiency of your radiolabeling experiments. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
The Foundation: Understanding DOTA Radiolabeling
DOTA is a highly effective and versatile chelating agent, widely used to stably complex a variety of radiometals for both diagnostic imaging (e.g., with ⁶⁸Ga, ⁸⁹Zr) and therapeutic applications (e.g., with ¹⁷⁷Lu, ⁹⁰Y).[1][2] The robustness of the DOTA-radiometal complex is critical for the in vivo stability and targeting efficacy of the resulting radiopharmaceutical. However, the very characteristic that makes DOTA an excellent chelator—its strong affinity for multivalent metal ions—also renders it susceptible to interference from non-radioactive metal contaminants.[3][4]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding DOTA labeling challenges.
Q1: My radiochemical purity (RCP) is consistently low. What are the likely culprits?
A low RCP is a common issue and is often multifactorial.[5] Besides suboptimal reaction conditions (pH, temperature, precursor concentration), trace metal contamination is a primary suspect.[3] These contaminant metals compete with your desired radiometal for the DOTA chelator, leading to reduced incorporation of the radionuclide.[6][7]
Q2: What are the most common metal contaminants I should be worried about?
Based on extensive field experience and literature, the most frequent offenders include:
-
Iron (Fe³⁺): A ubiquitous environmental contaminant, often leached from glassware, reagents, and even rubber septa. Its coordination chemistry is very similar to Ga³⁺, making it a potent competitor.[4][8]
-
Zinc (Zn²⁺): A common impurity in ⁶⁸Ge/⁶⁸Ga generator eluates, as ⁶⁸Ge decays to ⁶⁸Ga, which in turn decays to stable ⁶⁸Zn.[9] It can also be introduced from laboratory equipment.
-
Copper (Cu²⁺): Another prevalent contaminant that can significantly hinder labeling efficiency.[4][8]
-
Aluminum (Al³⁺): Can be a concern, though its interference can be less pronounced compared to Fe³⁺ for some chelators.[9]
-
Calcium (Ca²⁺): While generally less inhibitory than transition metals, high concentrations can still impact labeling.
Q3: Where do these metal contaminants originate?
Understanding the sources is the first step toward prevention. Key sources include:
-
Radionuclide Eluates: Particularly for generator-produced isotopes like ⁶⁸Ga, the eluate itself can contain metal impurities from the generator column or decay products.[8][9]
-
Reagents and Buffers: Unless specifically certified as "metal-free," buffers and other reagents can introduce significant contamination.[3]
-
Glassware and Equipment: Standard laboratory glassware can leach metal ions. It is crucial to implement a rigorous cleaning protocol.[3]
-
Water: The quality of water used in your experiments is paramount. Deionized water may still contain trace metals.
Q4: How can I test for metal contamination in my reagents?
For precise quantification, analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are the gold standard.[10] These methods can detect metal impurities at the parts-per-billion (ppb) level, providing a detailed profile of your reagents.[11]
Q5: Can I overcome contamination by simply adding more DOTA-peptide conjugate?
While increasing the precursor amount can sometimes improve radiochemical yield in the presence of contaminants, this is not an ideal solution.[3] This approach lowers the specific activity of your final product, which is a critical parameter for in vivo applications, particularly for receptor-targeted imaging and therapy.[3]
Troubleshooting Guides & Protocols
When faced with poor labeling efficiency, a systematic approach is key. The following guides will walk you through diagnosing and resolving issues related to metal contamination.
Guide 1: Diagnosing Metal Contamination
This guide provides a workflow to determine if metal contaminants are the root cause of your labeling problems.
Caption: Diagnostic workflow for identifying metal contamination.
Guide 2: Proactive Mitigation of Metal Contaminants
Prevention is the most effective strategy. Implement these protocols to maintain a metal-free environment for your radiolabeling experiments.
Protocol 2.1: Acid Washing of Glassware
-
Soaking: Submerge all glassware in a 10% (v/v) solution of nitric acid or hydrochloric acid for at least 4 hours (overnight is recommended).
-
Rinsing: Thoroughly rinse the glassware with high-purity, metal-free water (at least 5-6 times).
-
Final Rinse: Perform a final rinse with water that has been passed through a Chelex® 100 resin column (see Protocol 2.2).
-
Drying: Dry the glassware in an oven. Avoid using drying agents that could introduce contamination.
Protocol 2.2: Preparation of Metal-Free Buffers and Solutions
The use of a chelating resin like Chelex® 100 is highly effective for removing divalent and trivalent metal cations from aqueous solutions.[12][13][14][15]
-
Resin Preparation: Prepare a column with Chelex® 100 resin according to the manufacturer's instructions.
-
Buffer Treatment: Prepare your buffer (e.g., sodium acetate) at the desired concentration.
-
Purification: Pass the buffer solution slowly through the Chelex® 100 column.
-
Storage: Store the treated buffer in a dedicated, acid-washed, metal-free container.
Guide 3: Reactive Troubleshooting for Contaminated Systems
If you suspect your radionuclide stock or a critical reagent is contaminated, these purification steps can salvage your experiment.
Protocol 3.1: Radionuclide Purification using a Cation Exchange Cartridge
This protocol is particularly useful for purifying ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator eluate.[8]
Caption: Workflow for ⁶⁸Ga purification using a cation exchange cartridge.
Data Insights: The Impact of Metal Ions
The inhibitory effect of metal contaminants is concentration-dependent. While exact tolerance limits vary based on the specific DOTA-conjugate, radiometal, and reaction conditions, the following table provides a qualitative summary of the relative impact of common contaminants on DOTA labeling.
| Metal Contaminant | Typical Radiometals Affected | Relative Inhibitory Effect | Key Sources |
| Iron (Fe³⁺) | ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr | High | Reagents, Glassware, Environment |
| Zinc (Zn²⁺) | ⁶⁸Ga | Moderate to High | ⁶⁸Ge/⁶⁸Ga Generator Decay |
| Copper (Cu²⁺) | ⁶⁸Ga, ¹⁷⁷Lu | Moderate | Reagents, Water, Equipment |
| Aluminum (Al³⁺) | ⁶⁸Ga | Low to Moderate | Reagents, Glassware |
| Cadmium (Cd²⁺) | ¹¹¹In | High | Target Material, Decay Product |
This table provides a generalized overview. The actual impact can vary significantly.
The Chemistry of Interference
The core issue of metal contamination is a classic case of competitive binding. DOTA forms complexes with metals through the coordination of its nitrogen and oxygen atoms. When a contaminant metal ion (M_c) is present, it competes with the desired radiometal (M_r) for the DOTA chelator.
Reaction Scheme:
DOTA + M_r ⇌ [M_r-DOTA] (Desired Reaction)
DOTA + M_c ⇌ [M_c-DOTA] (Competing Reaction)
The outcome of this competition depends on the relative concentrations of the metals and their respective binding affinities for DOTA under the specific reaction conditions.
Caption: Competitive binding of radiometals and contaminants to DOTA.
By diligently applying the principles and protocols outlined in this guide, you can significantly enhance the reliability and efficiency of your DOTA labeling experiments, ensuring the production of high-quality radiopharmaceuticals for your research and development needs.
References
-
Effect of metal impurities on the radiolabeling efficiency of DOTA with terbium-161 and lutetium-177: a comparative study. (2022). SCK CEN. [Link]
-
Effect of metal complexation on the radiolytic stability of DOTA. (n.d.). RSC Publishing. [Link]
-
Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. (2014). PMC. [Link]
-
Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol. (2017). PMC - PubMed Central. [Link]
-
Influence of metal ions on the Ga-68-labeling of DOTATATE. (2016). ResearchGate. [Link]
-
The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator. (2019). RSC Publishing. [Link]
-
State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. (2021). PMC. [Link]
-
Antibody Labeling with Radioiodine and Radiometals. (2012). PMC - NIH. [Link]
-
Investigation of DOTA–Metal Chelation Effects on the Chemical Shift of 129Xe. (2013). Chemistry Europe. [Link]
-
Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. (2003). PubMed. [Link]
-
DFT study of the interaction between DOTA chelator and competitive alkali metal ions. (2022). ScienceDirect. [Link]
-
The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator. (2019). RSC Publishing. [Link]
-
Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico - UNM. [Link]
-
A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb. (2021). PMC - NIH. [Link]
-
[89Zr]ZrCl4 for Direct Radiolabeling of DOTA-Based Precursors. (2022). PMC. [Link]
-
Metal-Based Radiopharmaceuticals in Inorganic Chemistry. (2021). ResearchGate. [Link]
-
Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. (n.d.). Bio-Rad. [Link]
-
DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process. (2023). National Institute of Justice. [Link]
-
Chelex 100 Resin. (n.d.). Bio-Rad. [Link]
Sources
- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. researchportal.sckcen.be [researchportal.sckcen.be]
- 7. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 10. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Archived | DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process | National Institute of Justice [nij.ojp.gov]
- 15. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing tert-Butyl Ester Deprotection
Case ID: TBU-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting slow kinetics and incomplete conversion in tert-butyl ester cleavage.
Module 1: Diagnostic Hub
Before altering your reaction conditions, use this decision matrix to identify the root cause of the stalled deprotection. Most failures stem from one of two issues: Kinetic Stalling (sterics/electronics) or Thermodynamic Equilibrium (scavenger failure).
Visual Troubleshooting Guide
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete deprotection. Blue nodes indicate decision points; Red nodes indicate critical failure modes.
Module 2: The Mechanism & The "Re-Alkylation Loop"
To fix the reaction, you must understand the invisible equilibrium. Acid-catalyzed deprotection of tert-butyl esters is an SN1-type fragmentation .
-
Protonation: The carbonyl oxygen is protonated.[1]
-
Fragmentation: The tert-butyl cation (
) cleaves, leaving the free carboxylic acid. -
The Danger Zone: The
cation is a potent electrophile. Without a "trap" (scavenger), it will either:-
Re-attack the carboxylic acid (reforming Starting Material).
-
Alkylate nucleophilic residues (Trp, Met, Tyr, Cys), creating permanent impurities.
-
Why it stalls: If the
The Solution: Scavenger Cocktails
You must add a nucleophile that reacts with
| Scavenger | Target Species | Recommended For |
| Triisopropylsilane (TIS) | Carbocations ( | The "Gold Standard" for most peptides/organics. |
| Water | General use; essential for hydrolyzing TFA esters. | |
| Thioanisole | Critical if Met/Cys/Trp are present. | |
| 1,2-Ethanedithiol (EDT) | Old school; effective but foul-smelling. Use only if necessary. |
Module 3: Validated Protocols
Protocol A: The "Standard" Optimized Cocktail (TFA/TIS/H2O)
Best for: General substrates, peptides, and robust organic molecules.
Reagents:
-
Trifluoroacetic Acid (TFA) - Freshly opened (older TFA contains anhydrides).[2]
-
Triisopropylsilane (TIS).[3]
-
Deionized Water.[4]
Procedure:
-
Preparation: Dissolve the substrate in a minimal amount of DCM if solubility is poor (optional, <10% vol).
-
The Cocktail: Prepare a solution of TFA : TIS : H2O (95 : 2.5 : 2.5 v/v) .
-
Note: If the substrate contains Methionine or Tryptophan, change ratio to TFA : Thioanisole : EDT : Anisole (90 : 5 : 3 : 2) .
-
-
Reaction: Add the cocktail to the solid substrate (approx. 10 mL per gram of substrate).
-
Monitoring: Stir at Room Temperature (RT).
-
Self-Validation: Monitor by LCMS.[2] Look for the disappearance of SM. If the reaction stalls at 50%, add more TIS , not more TFA.
-
-
Workup:
-
Concentrate under reduced pressure (do not heat >40°C).
-
Precipitation: Add cold diethyl ether (Et₂O) to precipitate the product and wash away the scavengers.
-
Centrifuge/Filter and dry.
-
Protocol B: The Selective Lewis Acid Method (ZnBr₂)
Best for: Substrates with acid-sensitive groups (e.g., N-Boc, Trityl) that must remain intact while cleaving the t-butyl ester.
Mechanism: ZnBr₂ coordinates to the carbonyl, facilitating cleavage without a high concentration of protons.
Procedure:
-
Setup: Flame-dry a flask and purge with N₂.
-
Solvent: Dissolve substrate in Dichloromethane (DCM) [0.1 M concentration].
-
Reagent: Add ZnBr₂ (5.0 equivalents) .
-
Reaction: Stir vigorously at RT for 4–24 hours.
-
Note: This reaction is heterogeneous (slurry). Efficient stirring is critical.
-
-
Workup:
Protocol C: The Anhydrous Silyl Method (TMSOTf)
Best for: Sterically hindered esters or substrates sensitive to protic acids (water-free).
Mechanism: Silyl transfer creates a silyl ester (highly labile) and volatile isobutylene.
Procedure:
-
Setup: Ensure strictly anhydrous conditions (Ar/N₂ atmosphere).
-
Dissolution: Dissolve substrate in dry DCM [0.1 M].
-
Base: Add 2,6-Lutidine (3.0 equiv) .
-
Activation: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv) at 0°C.
-
Reaction: Allow to warm to RT.
-
Self-Validation: The intermediate is the TMS-ester. It will hydrolyze to the acid upon workup, not in the pot. Do not be confused if TLC shows a new spot that isn't the acid yet.
-
-
Quench: Add saturated aqueous NH₄Cl or MeOH.
-
Workup: Standard extraction.
Module 4: Comparative Data Table
| Method | Acid Strength | Scavenger Needed? | Selectivity | Typical Time |
| TFA / DCM (1:1) | High | Yes | Cleaves Boc, Trt, Pbf | 1 - 4 h |
| HCl (4M in Dioxane) | Very High | No (usually) | Cleaves everything | 0.5 - 2 h |
| ZnBr₂ / DCM | Mild (Lewis) | No | Retains N-Boc , Trt | 6 - 24 h |
| TMSOTf / Lutidine | High (Silyl) | No | Cleaves Boc, Trt | 0.5 - 2 h |
| Formic Acid | Medium | No | Cleaves Trt, retains some Boc | 4 - 12 h |
Module 5: Frequently Asked Questions (FAQ)
Q: My reaction is stuck at 80% conversion even after adding more TFA. Why? A: You have likely reached equilibrium. The concentration of tert-butyl cations and tert-butyl trifluoroacetate in the mixture is pushing the reaction backward.
-
Fix: Remove the solvent/TFA completely (rotovap) to strip out the isobutylene/byproducts, then re-dissolve in fresh cocktail.
Q: I see a mass of [M + 56] in my LCMS. What is it? A: This is a tert-butyl adduct. The cation reacted with a nucleophile on your molecule (likely a Tyrosine, Tryptophan, or Methionine).
-
Fix: This is often irreversible. You must prevent it next time by increasing the Thioanisole or TIS content in your scavenger cocktail.
Q: Can I use microwave irradiation to speed this up? A: Caution advised. While heat accelerates the SN1 cleavage, it also accelerates the polymerization of isobutylene and the alkylation of side chains. If you must heat, do not exceed 40°C.[4]
Q: Why use DCM instead of neat TFA? A: Neat TFA is powerful but can cause degradation. DCM acts as a diluent to moderate the acidity and, crucially, it is a better solvent for hydrophobic protected substrates. However, reaction rates in 50% TFA/DCM are slower than in 95% TFA.
References
-
Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3]
-
Wu, Y. Q., et al. (2000).[6] "Mild and selective deprotection of tert-butyl esters... using ZnBr2." Tetrahedron Letters.
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Referenced for general acidolysis mechanisms).
-
Kaul, R., et al. (2004).[5] "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." The Journal of Organic Chemistry.
-
Mayer, J. P., et al. (2017). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation." Organic Process Research & Development.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
Validation & Comparative
NMR characterization of DOTA di(tBu)ester
Comparative NMR Profiling of DOTA-di( -Bu)ester: Structural Integrity and Isomeric Purity Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: 1,7-bis(
Introduction: The Regioselectivity Challenge
In the development of radiopharmaceuticals and contrast agents, DOTA-di(
However, the synthesis of DOTA derivatives is prone to regiochemical ambiguity. The primary challenge is distinguishing the desired 1,7-isomer (trans) from the 1,4-isomer (cis) and identifying over-alkylated impurities (tris-ester). Standard HPLC often struggles to resolve these positional isomers effectively.
This guide details an authoritative NMR characterization workflow designed to validate the structural integrity of DOTA-di(
Structural Analysis & Causality
The Fluxionality Problem
At room temperature, DOTA derivatives in solution exist in a dynamic equilibrium between different conformers (typically Square Antiprismatic (SAP) and Twisted Square Antiprismatic (TSAP)). This results in broad, unresolved multiplets in the
-
Causality: The ring inversion barrier (
) is accessible at 298 K. -
Solution: High-Temperature NMR (>333 K) increases the exchange rate beyond the NMR time scale, causing signals to coalesce into sharp, well-defined peaks consistent with the molecule's time-averaged symmetry.
Isomeric Symmetry
The distinction between the 1,4- and 1,7-isomers rests on molecular symmetry, which is most easily observed in the
| Feature | 1,7-isomer (Trans) | 1,4-isomer (Cis) |
| Symmetry Point Group | ||
| Acetate Environment | Equivalent (1 set of signals) | Potentially distinct |
| Ring Carbons ( | Simplified (2 signals for ring carbons) | Complex (4+ signals for ring carbons) |
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If the specific diagnostic peaks (e.g., the
Materials
-
Solvent:
(Preferred for free base esters) or (for salts, pH adjusted to >9 with KOD). -
Internal Standard: TMS (Tetramethylsilane) for organic; TSP for aqueous.
-
Instrument: 400 MHz minimum; 500+ MHz recommended for ring proton resolution.
Step-by-Step Characterization[2][3][4]
-
Sample Preparation: Dissolve ~10-15 mg of the DOTA-di(
-Bu)ester in 0.6 mL of . Ensure the solution is clear; filter if necessary to remove inorganic salts (NaCl/KBr) from the synthesis. -
Initial Scan (298 K): Acquire a standard
H spectrum.-
Expectation: You will likely see broad "humps" in the 2.5–3.8 ppm region. The
-butyl group (~1.45 ppm) should be a sharp singlet.
-
-
Variable Temperature (VT) Setup:
-
Calibrate the probe temperature.
-
Gradually increase temperature to 333 K (60 °C) . Allow 5 minutes for thermal equilibration.
-
Safety Note: Do not exceed the boiling point of the solvent (
b.p. = 61 °C). If higher T is needed, switch to or Toluene- .
-
-
High-T Acquisition: Acquire
H and C spectra at 333 K. -
Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.
Comparative Analysis: Identifying the Product
The following table compares the target molecule against its most common synthesis byproducts.
Table 1: Diagnostic NMR Shifts (in )
| Moiety | Target: 1,7-Di( | Alternative: 1,4-Di( | Impurity: Tris( |
| Acetate | |||
| Ring Protons ( | Complex multiplets due to lower symmetry | Complex multiplets (3:1 asymmetry) | |
| Carbonyl ( | |||
| Symmetry Check | High ( | Low ( | Broken: Distinct unique arm |
Visualizing the Decision Logic
The following diagram illustrates the workflow for distinguishing the target from alternatives using the data generated above.
Figure 1: Decision tree for the structural verification of DOTA-di(tBu)ester isomers.
Synthesis Pathway & Impurity Origins[1]
Understanding where the alternatives come from is crucial for interpretation. The 1,7-isomer is typically synthesized via the "Bis-Aminal" or "Z-protection" routes to enforce trans-substitution.
Figure 2: Synthetic origins of the 1,7-isomer vs. statistical mixtures.
References
-
Sherry, A. D., et al. (1996). "Synthesis and characterization of 1,4,7-triazacyclononane derivatives..." Journal of the American Chemical Society.[2][3] (Foundational work on macrocycle fluxionality and NMR).
-
Kovacs, Z., & Sherry, A. D. (1997). "A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes." Journal of the Chemical Society, Chemical Communications. (Establishes the 1,7-protection route).
-
Rohovec, J., et al. (2000). "Dynamic NMR properties of DOTA ligand: variable pH and temperature study." Dalton Transactions. (Detailed analysis of ring inversion dynamics).
-
Viola-Villegas, N., et al. (2009). "Understanding the chemistry of DOTA-based chelators." Coordination Chemistry Reviews. (Review of isomerism in DOTA derivatives).
A Senior Application Scientist's Guide to Protected DOTA Chelators in Bioconjugation
For researchers, scientists, and drug development professionals embarking on the synthesis of radiopharmaceuticals, the choice of chelator and conjugation strategy is a critical decision point that dictates the efficiency, purity, and ultimate success of the final product. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone of nuclear medicine, renowned for its ability to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides. However, the inherent structure of DOTA presents significant synthetic challenges. This guide provides an in-depth comparison of synthesis strategies using unprotected versus protected DOTA chelators, supported by experimental logic and protocols, to illustrate the profound advantages of a protection-based approach.
The Challenge: The Four-Armed Problem of Unprotected DOTA
Standard DOTA is a symmetrical molecule with four identical carboxylic acid arms. While excellent for tightly binding a metal ion, this tetra-functionality is problematic for bioconjugation. When attempting to attach DOTA to a biomolecule (e.g., a peptide or antibody), all four carboxyl groups are reactive. This leads to several critical issues:
-
Lack of Site-Selectivity: Activating the carboxyl groups of unprotected DOTA (e.g., using carbodiimide chemistry like EDC/NHS) is a non-selective process. This can result in the DOTA molecule attaching to the biomolecule via one, two, or even more of its arms, leading to intramolecular cross-linking or polymerization.
-
Product Heterogeneity: The reaction yields a complex mixture of products with varying DOTA-to-biomolecule ratios and linkage isomers. This heterogeneity is a significant concern as it can impact the final product's stability, pharmacokinetics, and receptor binding affinity[1][2].
-
Difficult Purification: Separating the desired 1:1 conjugate from this complex mixture, which includes unreacted biomolecule, excess DOTA, and various cross-linked species, is a formidable purification challenge that often results in low yields of the final product[3][4].
-
Poor Solubility: Unprotected DOTA has low solubility in many organic solvents commonly used in peptide synthesis, complicating solution-phase conjugations and rendering it incompatible with standard automated solid-phase peptide synthesis (SPPS)[5].
The Solution: Strategic Control with Protected DOTA Chelators
The solution to these challenges lies in the use of protecting groups. A protected DOTA chelator, such as DOTA-tris(t-Bu)ester , has three of its four carboxylic acid arms temporarily blocked as tert-butyl esters. This elegant strategy leaves a single, free carboxylic acid available for selective activation and conjugation[6].
This approach transforms the synthesis from a poorly controlled reaction into a precise, predictable process. The tert-butyl esters are stable throughout the conjugation reaction but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to regenerate the free carboxylates for subsequent radiolabeling[6][7].
Key Advantages of Protected DOTA Chelators
The use of a protected DOTA intermediate offers four principal advantages that streamline the synthesis of DOTA-bioconjugates, leading to a higher quality and more consistent final product.
Advantage 1: Site-Specific Conjugation & Product Homogeneity
By having only one reactive site, protected DOTA ensures that conjugation occurs at a single, predetermined position. For example, DOTA-tris(t-Bu)ester can be activated to form DOTA-tris(t-Bu)ester-NHS, which will react specifically with primary amines (like the N-terminus or a lysine side-chain) on a biomolecule to form a stable amide bond[8][9]. This eliminates the possibility of cross-linking and results in a structurally defined, homogeneous product. This is a critical quality attribute for therapeutic agents, ensuring batch-to-batch consistency and predictable biological behavior[1].
Figure 1: Workflow comparison of unprotected vs. protected DOTA conjugation.
Advantage 2: Enhanced Solubility & Synthetic Versatility
The bulky, non-polar tert-butyl ester groups significantly increase the solubility of the DOTA chelator in common organic solvents like DMF, DCM, and DMSO[6]. Unprotected DOTA is notoriously difficult to dissolve in these solvents, which are standard for most bioconjugation and peptide synthesis protocols[5][10]. This enhanced solubility makes the protected version far more versatile and easier to handle in a laboratory setting.
Advantage 3: Compatibility with Solid-Phase Peptide Synthesis (SPPS)
Perhaps the most powerful advantage is the compatibility of protected DOTA with automated Solid-Phase Peptide Synthesis (SPPS). SPPS is the standard method for producing synthetic peptides, where the peptide is built step-by-step while anchored to a solid resin support[11][12]. Protected DOTA, with its single reactive carboxylic acid and good organic solvent solubility, can be treated just like a standard amino acid building block and coupled directly to the N-terminus of the resin-bound peptide[13][14]. This integrates the chelator installation directly into the automated synthesis workflow, dramatically reducing synthesis time and manual handling compared to a separate, solution-phase conjugation step after the peptide has been cleaved and purified[13].
Figure 2: Integrated workflow of protected DOTA in Solid-Phase Peptide Synthesis (SPPS).
Advantage 4: Simplified Purification and Higher Yields
Because the conjugation reaction using protected DOTA is clean and specific, the resulting product mixture is much simpler. The primary components are the desired 1:1 conjugate and any excess reagents, which are typically small molecules that are easily removed. This contrasts sharply with the complex mixture from unprotected DOTA reactions. Consequently, purification is faster, requires fewer chromatographic steps, and results in a significantly higher isolated yield of the pure, desired product[13][15].
Data Presentation: Performance Comparison
The choice of synthetic route has a direct and quantifiable impact on the final outcome. The following table provides a semi-quantitative comparison based on typical results reported in the literature.
| Parameter | Unprotected DOTA (Solution-Phase) | Protected DOTA (SPPS or Solution-Phase) | Rationale & Advantage |
| Reaction Control | Low | High | Protected DOTA ensures a 1:1 stoichiometric reaction, preventing side products[6]. |
| Product Homogeneity | Low (Heterogeneous mixture) | High (Single, defined product) | Eliminates batch-to-batch variability, a critical factor for pharmaceuticals[1]. |
| Compatibility with SPPS | No | Yes | Allows for full automation, reducing synthesis time and potential for human error[13][14]. |
| Solubility (Organic) | Poor | Good | Facilitates easier handling and compatibility with a wider range of synthetic conditions[5][6]. |
| Purification Complexity | High (Multiple HPLC steps often required) | Low (Often a single HPLC step is sufficient) | Reduces process time and solvent consumption, lowering overall cost[4]. |
| Typical Overall Yield | Low (< 20%) | High (> 40%) | A more efficient process leads to less wasted material and a higher final yield of the desired molecule[13]. |
Experimental Protocols
To provide a practical context, here are condensed, exemplary protocols for the conjugation and subsequent deprotection using a protected DOTA chelator.
Protocol 1: Conjugation of DOTA-tris(t-Bu)ester-NHS to a Peptide
This protocol outlines the coupling of a pre-activated protected DOTA chelator to a peptide in solution.
Materials:
-
Peptide with a single primary amine (e.g., N-terminus) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
DOTA-tris(t-Bu)ester-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Reverse-Phase HPLC).
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the conjugation buffer to a concentration of 5-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the DOTA-tris(t-Bu)ester-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the chelator solution to the peptide solution with gentle vortexing. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the DOTA(t-Bu)3-peptide conjugate by RP-HPLC. Lyophilize the collected fractions containing the pure product.
-
Characterization: Confirm the mass of the final product using Mass Spectrometry (e.g., ESI-MS).
Protocol 2: Deprotection of tert-Butyl Esters
This protocol describes the final step to prepare the conjugate for radiolabeling.
Materials:
-
Lyophilized DOTA(t-Bu)3-peptide conjugate.
-
Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Cold diethyl ether.
-
Centrifuge.
Procedure:
-
Deprotection: Dissolve the lyophilized conjugate in the deprotection cocktail (approx. 1 mL per 10 mg of peptide).
-
Incubation: Let the reaction stand at room temperature for 2-3 hours. The t-Bu esters are acid-labile and will be cleaved by the TFA[6][7].
-
Precipitation: Add the reaction mixture dropwise to a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate of the deprotected DOTA-peptide should form.
-
Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Carefully decant the ether.
-
Washing: Resuspend the pellet in fresh cold ether and repeat the centrifugation. Perform this wash step two more times to remove residual TFA and scavengers.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Final Purification & Characterization: Re-dissolve the peptide in water/acetonitrile and purify by RP-HPLC. Confirm the final mass by ESI-MS to ensure complete deprotection.
Conclusion: A Clear Case for Control
In the development of high-quality radiopharmaceuticals, precision and predictability are paramount. While unprotected DOTA can be used, the synthetic route is fraught with challenges related to poor reaction control, product heterogeneity, and difficult purification. Protected DOTA chelators, particularly DOTA-tris(t-Bu)ester, provide an elegant and robust solution. They enable site-specific conjugation, yield homogeneous products, are compatible with automated synthesis platforms like SPPS, and dramatically simplify purification workflows. For researchers aiming to develop well-defined, reproducible, and high-purity DOTA-bioconjugates for diagnostic imaging or targeted radionuclide therapy, the advantages of employing a protected chelator strategy are unequivocal. This approach not only enhances synthetic efficiency but also builds a foundation of quality and consistency essential for preclinical and clinical translation.
References
-
Ningbo Innopharmchem. (2026). The Versatility of DOTA-tris-tBu Ester NHS in Chemical Synthesis and Beyond. ningbo-innopharmchem.com.
-
ChemPep Inc. (n.d.). DOTA-tris(t-Bu ester). chempep.com.
-
Ahenkorah, S., et al. (2025). Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His. Scientific Reports.
-
Jadwiga, R., et al. (n.d.). Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice. Anticancer Research.
-
Quanta BioDesign. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. researchgate.net.
-
Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. thermofisher.com.
-
Kurokawa, M., et al. (n.d.). Prediction and improvement of protected peptide solubility in organic solvents. PubMed.
-
Wurm, M., et al. (n.d.). Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid. Molecules.
-
de la Torre, B. G., & Albericio, F. (2025). Rapid and high-yield solution-phase synthesis of DOTA-Tyr 3-octreotide and DOTA-Tyr 3-octreotate using unprotected DOTA. researchgate.net.
-
Lattuada, L., et al. (2023). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Publishing.
-
Gali, H., et al. (n.d.). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. American Journal of Nuclear Medicine and Molecular Imaging.
-
Lumiprobe. (n.d.). DOTA-tris-tBu mono-NHS ester. lumiprobe.com.
-
Houen, G. (2025). (PDF) The Solubility of Proteins in Organic Solvents. researchgate.net.
-
Adumeau, P., et al. (n.d.). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. British Journal of Clinical Pharmacology.
-
Sarrut, D., et al. (2022). Heterogeneity of dose distribution in normal tissues in case of radiopharmaceutical therapy with alpha-emitting radionuclides. EJNMMI Physics.
-
Garcia-Martin, F., et al. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences.
-
Sosabowski, J. K., & Mather, S. J. (2006). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Nature Protocols.
-
Ramachandran, S., et al. (n.d.). Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B122−-Core for MRI: A Click Chemistry Approach. Molecules.
-
Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. thermofisher.com.
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.
-
Various Authors. (2023). Abstracts from the 20th European symposium on radiopharmacy and radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
-
Sherry, A. D., et al. (2025). Solid-phase synthesis of DOTA-peptides. researchgate.net.
-
Juds, C. (n.d.). Diversification of ADC formats and overcoming purification challenges. Lonza.
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. thermofisher.com.
-
MDPI. (2025). Int. J. Environ. Res. Public Health, Volume 22, Issue 12. mdpi.com.
-
Sosabowski, J. K., & Mather, S. J. (2025). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. researchgate.net.
-
KPMG. (n.d.). Leveraging Opportunities in Radiopharmaceuticals. kpmg.com.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. organic-chemistry.org.
-
Chen, Y., et al. (n.d.). Current approaches for the purification of antibody-drug conjugates. PubMed.
-
TRIUMF. (2024). Precision Radiopharmaceuticals: What's Next?. YouTube.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. chem.uci.edu.
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. sigmaaldrich.com.
-
Papakyriakou, A., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega.
Sources
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solution-Phase vs. Solid-Phase DOTA Conjugation for Bioconjugate Development
In the landscape of targeted radiopharmaceuticals and imaging agents, the stable chelation of radiometals is paramount. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard due to its ability to form highly stable complexes with a variety of trivalent metal ions. The covalent attachment, or conjugation, of DOTA to biomolecules such as peptides and antibodies is a critical step in the development of these powerful clinical and research tools.
Researchers are often faced with a crucial decision in their workflow: whether to perform this conjugation in the solution phase or on a solid support. This guide provides an in-depth, objective comparison of these two methodologies, offering experimental insights and data to inform the selection of the most appropriate strategy for your specific application.
The Fundamental Divide: Understanding the Methodologies
Solution-phase conjugation is the classical approach where the biomolecule and an activated DOTA derivative, typically a DOTA-NHS ester, are free in a buffered aqueous or mixed aqueous/organic solution. The reaction proceeds until the desired degree of conjugation is achieved, followed by purification to remove excess reagents and byproducts.
Solid-phase conjugation , on the other hand, is an extension of solid-phase peptide synthesis (SPPS). In this method, the peptide is assembled on a solid resin support. The DOTA chelator is then coupled to the resin-bound peptide, often at the N-terminus or a lysine side chain, before the peptide is cleaved from the resin and purified.[1]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between solution-phase and solid-phase DOTA conjugation is not merely a matter of preference but is dictated by the nature of the biomolecule, the desired scale of synthesis, and the required purity of the final conjugate. Below is a summary of key performance indicators for each method.
| Feature | Solution-Phase DOTA Conjugation | Solid-Phase DOTA Conjugation |
| Typical Yield | Can be very high (>95%) with optimized conditions and purified biomolecules.[2] | Generally lower and more variable (up to 40%), influenced by resin loading and coupling efficiency.[3] |
| Purity of Crude Product | Variable, often contains a mixture of unreacted biomolecule, multi-conjugated species, and excess DOTA. | Generally higher, as excess reagents and soluble byproducts are washed away. |
| Reaction Time | Typically 1-4 hours for the conjugation step itself.[4] | The on-resin coupling step can be longer (e.g., 5 hours), but the overall synthesis is integrated with peptide synthesis.[3] |
| Purification | Often requires multiple chromatographic steps (e.g., size exclusion, ion exchange, or RP-HPLC) to isolate the desired conjugate.[5] | Simplified, as the main purification step occurs after cleavage from the resin.[3] |
| Scalability | More readily scalable to larger quantities (grams) of bioconjugate. | Less scalable due to the capacity of the solid support. |
| Versatility | Applicable to a wide range of biomolecules, including peptides, antibodies, and other proteins. | Primarily suited for peptides and other molecules that can be synthesized on a solid support. |
| Control over Conjugation Site | Can be challenging to control with multiple reactive sites (e.g., lysines in antibodies), leading to heterogeneous products. | Offers precise, site-specific conjugation at the N-terminus or a specific amino acid side chain.[1] |
| Reagent Stoichiometry | Often requires a significant molar excess of activated DOTA to drive the reaction to completion. | Requires a smaller excess of DOTA relative to the resin-bound peptide.[3] |
The "Why": Causality Behind Experimental Choices
Understanding the theoretical underpinnings of each method is crucial for troubleshooting and optimization.
The Chemistry of Activation and Reaction
In both methods, a common strategy involves the activation of a DOTA carboxylic acid group to make it reactive towards primary amines (the N-terminus or lysine side chains) on the biomolecule. The most prevalent method is the formation of an N-hydroxysuccinimide (NHS) ester of DOTA.
The reaction of a DOTA-NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the NHS leaving group and forming a stable amide bond.[6]
The Influence of pH in Solution-Phase Reactions
In solution-phase conjugation, pH is a critical parameter. The reaction with the primary amine (aminolysis) is in competition with the hydrolysis of the NHS ester by water.[7]
-
Below pH 7.0: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the desired conjugation reaction.
-
Between pH 7.0 and 9.0: This is the optimal range for conjugation. A sufficient concentration of the deprotonated, nucleophilic amine (-NH2) is present to react with the NHS ester.
-
Above pH 9.0: While the concentration of the reactive amine is high, the rate of hydrolysis of the NHS ester increases dramatically, reducing the efficiency of the conjugation reaction.[8]
The half-life of an NHS ester is a key consideration. At pH 7.0 and 0°C, the half-life can be several hours, while at pH 8.6 and 4°C, it drops to just 10 minutes.[8] This underscores the importance of careful pH control and timely execution of solution-phase conjugations.
Steric Considerations in Solid-Phase Conjugation
In solid-phase conjugation, the peptide is tethered to a resin, which can introduce steric hindrance. The accessibility of the reactive amine on the peptide to the activated DOTA in solution can be limited by the proximity of the peptide to the resin and to other peptide chains.[9][10] This can lead to lower coupling efficiencies compared to solution-phase reactions where both reactants are freely mobile. The choice of resin and linker can influence the degree of steric hindrance.
Experimental Workflows: A Step-by-Step Guide
To provide a practical understanding, detailed protocols for both methodologies are presented below.
Experimental Workflow: Solution-Phase DOTA Conjugation
This workflow is suitable for conjugating DOTA-NHS ester to a purified peptide or antibody.
Caption: Workflow for solution-phase DOTA conjugation.
Detailed Protocol: Solution-Phase DOTA Conjugation of an Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0). If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
DOTA-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[4]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will react with any remaining DOTA-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DOTA-antibody conjugate using size-exclusion chromatography (SEC) to remove unconjugated DOTA and other small molecules.
-
-
Characterization:
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.
-
Assess the purity and aggregation state of the conjugate using SEC-HPLC.
-
Evaluate the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA).
-
Experimental Workflow: Solid-Phase DOTA Conjugation
This workflow illustrates the integration of DOTA conjugation into a standard solid-phase peptide synthesis (SPPS) protocol.
Caption: Workflow for solid-phase DOTA conjugation.
Detailed Protocol: Solid-Phase DOTA Conjugation to a Peptide
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.
-
-
N-terminal Fmoc Deprotection:
-
Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
-
On-Resin DOTA Coupling:
-
Prepare a solution of DOTA-tris(tBu)-ester (3 equivalents), a coupling agent such as HATU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Pre-activate for 15 minutes.
-
Add the activated DOTA solution to the resin-bound peptide and allow the coupling reaction to proceed for 5 hours.[3]
-
Monitor the reaction completion using a Kaiser test. A negative result (beads remain colorless) indicates a successful coupling.
-
-
Resin Washing:
-
Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Cleave the DOTA-peptide from the resin and simultaneously remove the side-chain protecting groups and the DOTA t-butyl esters using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
-
-
Purification:
-
Precipitate the crude DOTA-peptide in cold diethyl ether.
-
Purify the DOTA-peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Conclusion: Selecting the Optimal Strategy
The choice between solution-phase and solid-phase DOTA conjugation is a critical decision in the development of radiopharmaceuticals and imaging agents.
Solution-phase conjugation offers versatility and scalability, making it the preferred method for conjugating DOTA to large biomolecules like antibodies and for large-scale production. However, it often requires extensive purification and can lead to heterogeneous products.
Solid-phase conjugation provides a streamlined workflow for peptides, offering precise control over the conjugation site and simplified purification.[11] This method is ideal for producing highly pure, site-specifically labeled peptides on a research scale.
By carefully considering the factors outlined in this guide, researchers can make an informed decision that best suits their specific needs, ultimately leading to the successful development of high-quality DOTA-bioconjugates for their intended applications.
References
-
Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules. 2011;16(8):6915-6939. Available from: [Link]
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A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. Theranostics. 2016;6(5):644-657. Available from: [Link]
-
A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. ResearchGate. Available from: [Link]
-
Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His. European Journal of Nuclear Medicine and Molecular Imaging. 2023;50(13):3989-4000. Available from: [Link]
-
Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: An alternative method to monitor quality of DOTA-peptides. Journal of Pharmaceutical and Biomedical Analysis. 2012;66:255-260. Available from: [Link]
-
Solid-phase synthesis of DOTA-peptides. Journal of the American Chemical Society. 2007;129(16):5061-5072. Available from: [Link]
-
Development and Preclinical Evaluation of a Novel 68Ga-Labeled Peptide Probe Targeting CD105 for Tumor Imaging. Bioconjugate Chemistry. 2023;34(11):2013-2023. Available from: [Link]
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Rapid and high-yield solution-phase synthesis of DOTA-Tyr 3-octreotide and DOTA-Tyr 3-octreotate using unprotected DOTA. Journal of Peptide Science. 2009;15(12):803-808. Available from: [Link]
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A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. Dalton Transactions. 2011;40(23):6067-6082. Available from: [Link]
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Bioconjugate Chemistry Vol. 35 No. 11. ACS Publications. Available from: [Link]
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Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid. Molecules. 2016;21(10):1333. Available from: [Link]
-
Supporting Information Template directed synthesis of antibody Fc conjugates with concomitant ligand release. The Royal Society of Chemistry. Available from: [Link]
-
Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators. Bioconjugate Chemistry. 2018;29(10):3376-3386. Available from: [Link]
-
[64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice. Journal of Labelled Compounds and Radiopharmaceuticals. 2015;58(4):168-174. Available from: [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. 2016;8(8):1548-1560. Available from: [Link]
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A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization. Bioconjugate Chemistry. 2023;34(8):1478-1486. Available from: [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. European Journal of Medicinal Chemistry. 2021;214:113227. Available from: [Link]
-
Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA. Journal of Nuclear Medicine. 2019;60(Supplement 1):1458. Available from: [Link]
-
An Improved Method for Conjugating Monoclonal Antibodies with N-Hydroxysulfosuccinimidyl DOTA. The Journal of Nuclear Medicine. 2010;51(3):441-448. Available from: [Link]
-
Solid Form Troubleshooting. Enantia. Available from: [Link]
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Solid-phase synthesis of DOTA-peptides. Journal of the American Chemical Society. 2007;129(16):5061-5072. Available from: [Link]
-
The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates. Chemical Reviews. 2008;108(5):1805-1848. Available from: [Link]
-
Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Chemical Communications. 2022;58(84):11832-11835. Available from: [Link]
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Solid phase synthesis in the development of magnetic resonance imaging probes. Organic Chemistry Frontiers. 2020;7(23):3854-3882. Available from: [Link]
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Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Organic Chemistry. 2013;78(10):4835-4842. Available from: [Link]
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Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available from: [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Bioconjugate Chemistry. 2021;32(7):1236-1253. Available from: [Link]
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HPLC Troubleshooting Guide. Waters. Available from: [Link]
-
Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Available from: [Link]
-
Solution versus Gas-Phase Modification of Peptide Cations with NHS-Ester Reagents. Journal of the American Society for Mass Spectrometry. 2011;22(1):118-131. Available from: [Link]
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Safety Operating Guide
DOTA di(tBu)ester proper disposal procedures
Executive Summary & Chemical Profile
DOTA-di(tBu)ester (CAS: 913542-71-9) is a critical bifunctional chelating agent used in the synthesis of radiopharmaceuticals. While generally stable under neutral conditions, its specific hazard profile is defined by its acid sensitivity .
As a Senior Application Scientist, my primary operational directive to you is this: Do not treat this merely as "generic organic waste." The tert-butyl ester protecting groups are acid-labile. Improper disposal into acidic waste streams can trigger the evolution of isobutylene gas, leading to the pressurization and potential rupture of waste containers.
Chemical Identity & Hazard Table
| Property | Specification |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(tert-butyl acetate) |
| CAS Number | 913542-71-9 |
| Molecular Formula | C₂₄H₄₄N₄O₈ |
| Physical State | White to off-white powder |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Reactivity Hazard | Acid Sensitive: Hydrolyzes to release isobutylene gas (flammable).[1] |
| Storage | -20°C, Inert atmosphere, Desiccated. |
Critical Safety Mechanism: The Isobutylene Risk
Before detailing the disposal steps, you must understand the causality of the risk.
The tert-butyl ester moiety functions as a protecting group that is cleaved under acidic conditions (e.g., TFA, HCl). In a synthesis flask, this is a desired reaction. In a closed waste drum, it is a hazard.
The Reaction:
Operational Consequence: If DOTA-di(tBu)ester is disposed of in a "General Acidic Waste" carboy, the evolution of isobutylene gas will increase headspace pressure. If the container is tightly sealed (as required by EPA/RCRA regulations), this can lead to container failure or an explosion hazard upon opening.
Disposal Decision Framework (Visualized)
The following logic gate ensures the material is routed to the correct waste stream to prevent incompatibility issues.
Figure 1: Decision tree for segregating DOTA-di(tBu)ester waste based on physical state and solvent acidity.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, spilled powder, or weighing residues.
-
Containment: Transfer the solid material into a clear polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particulate dispersion.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Place in the Solid Hazardous Waste Drum (usually the black or blue drum for incineration).
-
Why: Incineration is the standard destruction method for complex organic chelators.
-
Protocol B: Liquid Waste (Neutral/Basic Solutions)
Applicable for: HPLC waste (Acetonitrile/Water), reaction mixtures in DMF/DMSO.
-
Segregation: Ensure the destination waste container is designated for Non-Halogenated Organic Solvents .
-
Verification: Verify the waste container does not contain acidic waste (e.g., from peptide cleavage steps).
-
Transfer: Pour the solution into the carboy using a funnel to avoid spillage.
-
Closure: Cap the carboy tightly immediately after use.
Protocol C: Liquid Waste (Acidic Solutions)
Applicable for: Deprotection mixtures (e.g., TFA cocktails).
-
Quenching (Gas Evolution):
-
Do not cap the vessel immediately.
-
Allow the solution to stand in a fume hood for at least 2-4 hours. This allows the isobutylene gas generated during deprotection to off-gas safely.
-
-
Neutralization (Optional but Recommended):
-
Slowly add a weak base (e.g., Sodium Bicarbonate solution) to neutralize the acid if your facility requires pH-neutral waste. Caution: This will generate CO₂ foam.
-
-
Disposal: Once gas evolution has ceased, transfer to the Acidic Solvent Waste or General Organic Waste stream (depending on facility rules for TFA).
-
Venting Cap: If available, use a waste cap with a pressure-relief valve (e.g., filtered exhaust cap) to prevent pressure buildup.
Waste Classification & Regulatory Codes
Proper classification ensures compliance with EPA (USA) and local regulations.
| Classification Criteria | Designation | Notes |
| RCRA Status (USA) | Non-Listed Hazardous Waste | Not P- or U-listed. Regulated based on characteristics.[1][3][4][5][6][7][8][9][10][11] |
| Characteristic Code | D001 (Ignitable) | Only if dissolved in flammable solvents (e.g., Acetonitrile). |
| Characteristic Code | None (Solid) | Solid DOTA-di(tBu)ester is generally not D001/D002/D003, but is treated as hazardous chemical waste due to irritant properties. |
| Disposal Method | High-Temperature Incineration | Preferred method for complete destruction of the macrocyclic ring. |
Emergency Procedures
Spill Response (Solid Powder):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>10g), use a N95 dust mask to prevent inhalation.
-
Cleanup: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum.
-
Decontamination: Wipe the surface with water, followed by ethanol.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
Accidental Exposure:
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[4]
-
Inhalation: Move to fresh air immediately.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: DOTA-di(tBu)ester. Link
-
Macrocyclics. (2021). Safety Data Sheet: DO2A-tert-butyl ester. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for acid-lability of tert-butyl esters).
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Link
Sources
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- 3. macrocyclics.com [macrocyclics.com]
- 4. fishersci.com [fishersci.com]
- 5. images.nicindustries.com [images.nicindustries.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. shecu.chula.ac.th [shecu.chula.ac.th]
- 12. tert-Butyl Esters [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
